CAS 1019578-92-7 physicochemical properties and molecular weight
An In-Depth Technical Guide to the Physicochemical Properties and Molecular Characteristics of GSK2830371 (CAS 1404456-53-6) For Researchers, Scientists, and Drug Development Professionals Introduction GSK2830371 is a po...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties and Molecular Characteristics of GSK2830371 (CAS 1404456-53-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 1D (PPM1D).[1][2][3] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response pathway by negatively regulating key tumor suppressor proteins such as p53, p38 MAPK, and ATM.[3][4] Overexpression or amplification of the PPM1D gene has been observed in various human cancers, making Wip1 an attractive therapeutic target.[3][4] GSK2830371 has demonstrated the ability to increase the phosphorylation of Wip1 substrates and inhibit tumor cell growth, highlighting its potential in cancer therapy.[2][4] This guide provides a comprehensive overview of the physicochemical properties and molecular weight of GSK2830371.
Core Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.
The chemical structure of GSK2830371 is key to its biological activity. The following diagram illustrates the two-dimensional representation of the molecule.
Caption: 2D chemical structure of GSK2830371.
Solubility Profile
The solubility of a compound is a critical parameter for in vitro and in vivo studies. GSK2830371 exhibits solubility in common laboratory solvents.
Solvent
Maximum Concentration (mg/mL)
Maximum Concentration (mM)
Notes
DMSO
100
216.91
Ultrasonic may be needed; Hygroscopic DMSO can impact solubility.[1]
DMSO
46.1
100
-
Ethanol
23.05
50
-
Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5]
Experimental Protocols: Preparation of Stock Solutions
Accurate preparation of stock solutions is crucial for reproducible experimental results.
Objective: To prepare stock solutions of GSK2830371 at various concentrations.
Materials:
GSK2830371 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance
Volumetric flasks
Pipettes
Procedure:
Weighing the Compound: Accurately weigh the desired mass of GSK2830371 powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, one might start with 1 mg, 5 mg, or 10 mg of the compound.
Solvent Addition: Based on the molecular weight of 461.02 g/mol , calculate the required volume of DMSO to achieve the desired concentration. For a 10 mM solution:
Dissolution: Add the calculated volume of DMSO to the vial containing the GSK2830371 powder. If necessary, use an ultrasonic bath to aid in dissolution.[1]
Storage: Store the stock solution at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing GSK2830371 stock solutions.
Biological Activity and Mechanism of Action
GSK2830371 is a highly selective inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[1][2] It functions as an allosteric inhibitor.[2][5] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response pathway, such as p53, Chk2, H2AX, and ATM.[2] This leads to the stabilization and activation of p53, resulting in increased levels of p21 and subsequent cell growth inhibition in cancer cells with wild-type p53.[1]
Signaling Pathway Inhibition by GSK2830371:
Caption: Simplified signaling pathway showing Wip1 inhibition by GSK2830371.
Conclusion
GSK2830371 is a well-characterized, potent, and selective Wip1 inhibitor with significant potential for cancer research and therapy. Its defined physicochemical properties, including molecular weight, formula, and solubility, provide a solid foundation for its use in preclinical studies. The information presented in this guide is intended to support researchers, scientists, and drug development professionals in their work with this promising compound.
References
Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. ResearchGate. [Link]
Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain. PMC. [Link]
In Vitro Pharmacological Profile of 1-(2-Chlorophenyl)ethylamine: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive in vitro pharmacological profile of 1-(2-chlorophenyl)ethylamine, a substituted phen...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in vitro pharmacological profile of 1-(2-chlorophenyl)ethylamine, a substituted phenethylamine. Due to a lack of direct extensive experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from structure-activity relationship (SAR) studies of closely related phenethylamine analogs to construct a predictive profile. This guide is intended to serve as a foundational resource for researchers, offering insights into its likely interactions with key biological targets and providing detailed protocols for its empirical validation. The predicted profile suggests that 1-(2-chlorophenyl)ethylamine is likely to interact with monoamine transporters and serotonergic systems, with its metabolic fate influenced by the presence of the chlorine atom.
Introduction
1-(2-Chlorophenyl)ethylamine belongs to the broad class of phenethylamines, a structural motif found in a wide array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds.[1] The parent compound, phenethylamine, acts as a central nervous system stimulant, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1) and by modulating monoamine neurotransmission.[2] The introduction of a chlorine atom at the ortho-position of the phenyl ring is anticipated to significantly modify its pharmacological properties, including receptor binding affinity, functional activity, and metabolic stability.
This guide will first present a predictive pharmacological profile of 1-(2-chlorophenyl)ethylamine, focusing on its expected interactions with monoamine transporters, key G-protein coupled receptors (GPCRs), and metabolic enzymes. Subsequently, detailed, field-proven experimental protocols are provided to enable researchers to empirically validate and expand upon this predictive profile.
Predicted In Vitro Pharmacological Profile
The following profile is inferred from structure-activity relationship (SAR) data of substituted phenethylamines.
Interaction with Monoamine Transporters (DAT, NET, SERT)
Phenethylamines are well-known modulators of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] They can act as substrates (releasers) or inhibitors of these transporters, thereby increasing the synaptic concentration of monoamines.
The presence and position of a halogen on the phenyl ring can influence both potency and selectivity. For instance, para-halogenation of amphetamines and cathinones has been shown to decrease affinity for DAT and increase affinity for SERT.[4] While direct data for ortho-chloro substitution is scarce, it is plausible that the steric and electronic effects of the chlorine atom at the 2-position will alter the binding orientation within the transporter.
Predicted Activity:
Dopamine Transporter (DAT): Likely to exhibit inhibitory activity. The ortho-chloro group may reduce its potency compared to unsubstituted phenethylamine.
Norepinephrine Transporter (NET): Expected to show affinity and inhibitory action, a common feature of phenethylamine derivatives.
Serotonin Transporter (SERT): The chloro-substitution may enhance its affinity for SERT relative to the parent compound, potentially leading to a more balanced DAT/SERT inhibition profile.[1][4]
Table 1: Predicted Binding Affinities (Ki) and Functional Inhibition (IC50) at Monoamine Transporters
Note: These values are predictive and require experimental validation.
Interaction with G-Protein Coupled Receptors (GPCRs)
Substituted phenethylamines are known to interact with various serotonin receptors, with the 5-HT₂ subfamily being a prominent target.[5] The nature and position of substituents on the phenyl ring are critical determinants of affinity and functional activity. Ortho-substitutions on the benzyl ring of some N-benzylphenethylamines have been shown to enhance activity at 5-HT₂ receptors.[2]
Predicted Activity:
5-HT₂A Receptor: May exhibit affinity, potentially acting as an agonist or partial agonist. This interaction is a hallmark of many psychoactive phenethylamines.
5-HT₂C Receptor: Likely to show some affinity, as phenethylamines often exhibit activity at multiple 5-HT₂ subtypes.[5]
TAAR1 is a key receptor for endogenous trace amines like phenethylamine and is also a target for many synthetic phenethylamine derivatives.[6] Activation of TAAR1 can modulate dopaminergic and serotonergic systems.
Predicted Activity:
TAAR1: Expected to be an agonist. The ortho-chloro substitution may influence its potency and efficacy compared to the parent compound. SAR studies on β-phenethylamines at TAAR1 suggest that substitution on the aromatic ring is generally well-tolerated, though bulky groups can lead to partial agonism.[7]
Interaction with Metabolic Enzymes
Phenethylamine is a substrate for both MAO-A and MAO-B.[2] Ring substitutions can alter this interaction, potentially leading to inhibitory activity. Some substituted phenethylamines are known MAO inhibitors.[2]
Predicted Activity:
MAO-A and MAO-B: 1-(2-Chlorophenyl)ethylamine may act as a substrate or a weak inhibitor of MAO enzymes. The presence of the chlorine atom could hinder optimal positioning for oxidation.
The chlorine atom is expected to influence the metabolic profile, making the compound a likely substrate for CYP-mediated oxidation. Halogenated aromatic compounds are commonly metabolized by CYP enzymes, often through hydroxylation of the aromatic ring or oxidation of the ethylamine side chain.[6] The specific CYP isoforms involved would require experimental determination, with CYP2D6 and CYP2B6 being common metabolizers of phenethylamine-like structures.[8] Halogenation can influence the rate and regioselectivity of metabolism.[9]
Experimental Protocols for In Vitro Characterization
To empirically determine the pharmacological profile of 1-(2-chlorophenyl)ethylamine, the following in vitro assays are recommended.
Radioligand Binding Assays
These assays determine the affinity of the test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of 1-(2-chlorophenyl)ethylamine for DAT, NET, and SERT.
Materials:
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
Prepare serial dilutions of 1-(2-chlorophenyl)ethylamine in assay buffer.
In a 96-well plate, combine the cell membrane preparation, the respective radioligand (at a concentration close to its Kₔ), and either buffer (for total binding), a high concentration of the non-specific inhibitor, or the test compound.
Incubate at room temperature for 60-120 minutes to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response following the binding of a compound to its target.
Objective: To determine the functional potency (IC₅₀) of 1-(2-chlorophenyl)ethylamine to inhibit the uptake of monoamines.
Materials:
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Krebs-Henseleit buffer (KHB).
Procedure:
Wash the cells with KHB.
Pre-incubate the cells with various concentrations of 1-(2-chlorophenyl)ethylamine or vehicle for 5-10 minutes.
Add the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
Objective: To determine if 1-(2-chlorophenyl)ethylamine acts as an agonist or antagonist at Gₛ- or Gᵢ-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
HEK293 cells expressing the target receptor (e.g., TAAR1).
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.
Add serial dilutions of 1-(2-chlorophenyl)ethylamine (for agonist testing) or a fixed concentration of a known agonist plus serial dilutions of the test compound (for antagonist testing).
Incubate for a specified time at 37°C.
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Diagram: Gₛ-Coupled GPCR Signaling Pathway
Caption: Simplified Gₛ-coupled signaling cascade initiated by an agonist.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC₅₀) of 1-(2-chlorophenyl)ethylamine against MAO-A and MAO-B.
Materials:
Recombinant human MAO-A and MAO-B enzymes.
A suitable substrate (e.g., kynuramine or a luminogenic substrate).
Known inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
Fluorometer or luminometer.
Procedure:
In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of 1-(2-chlorophenyl)ethylamine or a control inhibitor.
Initiate the reaction by adding the substrate.
Incubate at 37°C for a defined period.
Stop the reaction and measure the product formation (e.g., fluorescence or luminescence).
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[10]
In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism of 1-(2-chlorophenyl)ethylamine in a liver microsome preparation.
Materials:
Human liver microsomes (HLM).
NADPH regenerating system.
Phosphate buffer (pH 7.4).
Acetonitrile (for reaction termination).
LC-MS/MS system for analysis.
Procedure:
Pre-warm a mixture of HLM and buffer at 37°C.
Add 1-(2-chlorophenyl)ethylamine (at a low concentration, e.g., 1 µM) and pre-incubate.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and terminate the reaction with cold acetonitrile.
Centrifuge to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.
Conclusion
This technical guide provides a predictive in vitro pharmacological profile for 1-(2-chlorophenyl)ethylamine based on the established structure-activity relationships of related phenethylamine compounds. It is hypothesized to be a modulator of monoamine transporters, with potential activity at serotonergic and trace amine-associated receptors. The provided experimental protocols offer a robust framework for the empirical determination of its affinity, functional activity, and metabolic stability. The data generated from these studies will be crucial for a comprehensive understanding of the pharmacological properties of this compound and for guiding future drug development efforts. It must be emphasized that the profile presented herein is predictive, and rigorous experimental validation is essential.
References
Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience.[1]
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.[5][11][12]
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.[2][13][14]
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC.[7]
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC.[17]
Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC.[9]
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.[18]
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI.[19]
Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC.[4]
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.[6]
Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers.[10]
Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. ClinPGx.[8]
Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI.[20]
Cytochrome P450-catalyzed oxidation of halogen-containing substrates. PubMed.[21]
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. ResearchGate.[22]
Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. ResearchGate.[3]
receptor binding affinity data for1-(2-Chlorophenyl)ethylamine
An In-Depth Technical Guide to the Determination of Receptor Binding Affinity for 1-(2-Chlorophenyl)ethylamine Abstract This guide provides a comprehensive technical overview of the principles and methodologies for deter...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Determination of Receptor Binding Affinity for 1-(2-Chlorophenyl)ethylamine
Abstract
This guide provides a comprehensive technical overview of the principles and methodologies for determining the receptor binding affinity of novel chemical entities, using 1-(2-Chlorophenyl)ethylamine as a focal example. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems for data integrity, and is grounded in authoritative scientific principles. We will explore the foundational techniques of radioligand and fluorescence-based binding assays, complete with detailed step-by-step protocols, data analysis frameworks, and visual diagrams to illuminate complex workflows and pathways. The objective is to equip the reader with the expertise to design, execute, and interpret receptor binding studies, a critical step in the characterization of any potential therapeutic agent.
Introduction: The Imperative of Receptor Profiling
In the landscape of drug discovery, the journey of a molecule from a chemical curiosity to a therapeutic candidate is long and arduous. A pivotal early step in this journey is the characterization of its interaction with biological targets. 1-(2-Chlorophenyl)ethylamine, a phenethylamine derivative, represents a class of compounds with significant potential to interact with neuroreceptors and transporters due to its structural similarity to endogenous monoamines. However, without empirical data, its pharmacological profile remains undefined.
The determination of receptor binding affinity—quantified by metrics such as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀)—is fundamental. This data provides the first glimpse into a compound's potency, selectivity, and potential mechanism of action. A high affinity for a specific receptor suggests it may be a primary target, while affinity for multiple receptors can indicate a polypharmacological profile or potential off-target liabilities. Therefore, a rigorous and well-validated approach to quantifying these interactions is not merely a screening step but a cornerstone of preclinical development.
This guide will provide the technical framework for elucidating the binding profile of a compound like 1-(2-Chlorophenyl)ethylamine, focusing on the most robust and widely accepted methodologies in the field.
Strategic Target Selection: A Hypothesis-Driven Approach
Given that no binding data for 1-(2-Chlorophenyl)ethylamine is publicly available, the initial phase of investigation must be hypothesis-driven. The molecular structure—a primary amine attached to an ethyl group, which is in turn connected to a chlorinated phenyl ring—guides the selection of a primary screening panel.
Monoamine Transporters: The phenethylamine scaffold is the backbone for neurotransmitters like dopamine, norepinephrine, and serotonin. Consequently, the respective transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are high-priority targets.[1] Inhibition of these transporters is a key mechanism for many antidepressant and stimulant medications.[2][3]
Trace Amine-Associated Receptors (TAARs): Phenethylamine derivatives are known endogenous ligands for TAARs, particularly TAAR1. These G-protein coupled receptors modulate monoaminergic neurotransmission and are of significant interest in neuropsychiatric drug discovery.
Adrenergic and Serotonergic Receptors: The overall structure also bears resemblance to ligands for various adrenergic (α₁, α₂, β) and serotonergic (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors. A broad screening panel would typically include representatives from these receptor families to assess selectivity.
The initial screening strategy should therefore focus on a panel of receptors implicated in neuropsychiatric function, with a primary emphasis on the monoamine transporters.
Core Methodology I: The Gold Standard Radioligand Binding Assay
Radioligand binding assays are a foundational technique used to determine the affinity of a compound for a target receptor.[1][4][5] The principle is a competition experiment: the unlabeled test compound (e.g., 1-(2-Chlorophenyl)ethylamine) competes with a radioactive ligand (the radioligand), which has a known high affinity for the target receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the test compound's affinity.
Causality in Experimental Design
The trustworthiness of a radioligand assay hinges on a series of carefully controlled conditions. Each step is designed to isolate the specific binding interaction and ensure the data is reproducible and meaningful.
Source of Receptors: The use of membrane preparations from stably transfected cell lines (e.g., HEK293 cells expressing a single human transporter like SERT, NET, or DAT) is critical.[2] This provides a high concentration of the target receptor in a relatively clean biological matrix, minimizing interference from other potential binding sites present in native tissue.
Choice of Radioligand: The radioligand must be specific for the target, have high affinity (typically in the low nanomolar or picomolar range), and be labeled with a suitable isotope (commonly ³H or ¹²⁵I). The concentration of the radioligand in the assay is typically set at or below its dissociation constant (Kₑ) to ensure sensitivity to competition.
Defining Binding Parameters: The experiment must differentiate between total binding (radioligand bound to all sites), non-specific binding (radioligand bound to non-receptor components like the filter plate and lipids), and specific binding (the difference between total and non-specific). Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled high-affinity ligand for the target, which displaces all the specific binding of the radioligand.[2]
Detailed Protocol: Competitive Binding Assay for the Serotonin Transporter (SERT)
This protocol outlines the steps to determine the Kᵢ of 1-(2-Chlorophenyl)ethylamine for the human serotonin transporter.
Materials:
Test Compound: 1-(2-Chlorophenyl)ethylamine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
Membrane Preparation: Aliquots of membranes from HEK293 cells stably expressing the human SERT, stored at -80°C.[2]
Radioligand: [³H]-Citalopram or another suitable SERT-specific radioligand.
Non-specific Agent: A high concentration (e.g., 10 µM) of a known SERT inhibitor like fluoxetine.
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Thaw the SERT membrane preparation on ice and dilute to the desired protein concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.[2]
Prepare the radioligand working solution in assay buffer at a concentration of approximately its Kₑ value (e.g., 1 nM [³H]-Citalopram).
Prepare serial dilutions of 1-(2-Chlorophenyl)ethylamine in assay buffer, typically spanning from 1 pM to 100 µM.
Assay Plate Setup (96-well format):
Total Binding Wells: Add 50 µL of assay buffer.
Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific agent (10 µM fluoxetine).
Test Compound Wells: Add 50 µL of each dilution of 1-(2-Chlorophenyl)ethylamine.
Reaction Initiation:
To all wells, add 50 µL of the radioligand working solution.
To all wells, add 100 µL of the diluted membrane preparation to initiate the binding reaction. The final volume is 200 µL.
Incubation:
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2] Gentle agitation may be used.
Termination and Harvesting:
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
Detection:
Allow the filters to dry.
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
As an alternative to using radioactive materials, fluorescence-based assays have become increasingly popular.[6] These methods offer advantages in safety, cost, and often throughput. One common technique is Fluorescence Polarization (FP).
Principle of Fluorescence Polarization
FP is based on the principle that a small, fluorescently-labeled ligand (the probe) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When this probe binds to a large receptor protein, its tumbling slows dramatically, resulting in a high polarization signal. A competitive FP assay measures the ability of a test compound to displace the fluorescent probe from the receptor, causing a decrease in polarization.
Test Compound: 1-(2-Chlorophenyl)ethylamine, serially diluted.
Receptor Protein: Purified, soluble receptor protein or membrane preparation.
Fluorescent Probe: A ligand for the target receptor conjugated to a fluorophore (e.g., fluorescein).
Assay Buffer: A buffer optimized for receptor stability and binding.
Instrumentation: A plate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
Reagent Preparation: Prepare serial dilutions of the test compound and working solutions of the receptor and fluorescent probe in assay buffer.
Assay Plate Setup (e.g., black 384-well plate):
Add the test compound at various concentrations to the wells.
Add a fixed concentration of the fluorescent probe to all wells.
Reaction Initiation: Add a fixed concentration of the receptor protein to all wells to start the binding reaction.
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to reach equilibrium, protected from light.
Detection: Measure the fluorescence polarization in each well using the plate reader. The data is typically measured in millipolarization units (mP).
Visualization: Principle of Fluorescence Polarization Assay
Caption: Principle of a competitive fluorescence polarization assay.
Data Analysis, Interpretation, and Validation
From Raw Data to Affinity Constant
Calculate Specific Binding: For radioligand assays, subtract the average CPM from the NSB wells from all other wells to get specific binding counts.
Generate Inhibition Curve: Plot the specific binding (as a percentage of the binding in the absence of competitor) against the log concentration of 1-(2-Chlorophenyl)ethylamine.
Determine IC₅₀: Use non-linear regression analysis (typically a sigmoidal dose-response model) to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand or fluorescent probe.
Convert IC₅₀ to Kᵢ: The IC₅₀ is assay-dependent. To obtain an absolute measure of affinity, it must be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
[L] is the concentration of the radioligand or fluorescent probe used in the assay.
Kₑ is the dissociation constant of the radioligand or probe for the receptor.
This conversion is a critical step for comparing affinities across different experiments and labs.
Data Presentation
All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of the compound's affinity and selectivity across the panel of tested receptors.
Table 1: Hypothetical Binding Affinity Profile for 1-(2-Chlorophenyl)ethylamine
Target Receptor
Radioligand
Kᵢ (nM) ± SEM
Human SERT
[³H]-Citalopram
45.3 ± 3.1
Human NET
[³H]-Nisoxetine
120.7 ± 11.5
Human DAT
[³H]-WIN 35,428
856.2 ± 78.9
Human 5-HT₂ₐ
[³H]-Ketanserin
>10,000
| Human α₁-Adrenergic | [³H]-Prazosin | >10,000 |
Ensuring Trustworthiness: The Self-Validating System
A protocol's trustworthiness is paramount. The following elements must be integrated to create a self-validating system:
Reference Compounds: Every assay plate should include a standard reference compound with a well-characterized Kᵢ for the target receptor. The calculated Kᵢ for this standard must fall within an acceptable range (e.g., ± 2-fold of the historical average) for the assay to be considered valid.
Quality Control of Reagents: Membrane preparations should be quality controlled for receptor density (Bₘₐₓ) and affinity for a standard ligand (Kₑ).
Statistical Rigor: Experiments should be performed in triplicate and repeated on at least two separate occasions to ensure reproducibility.
Conclusion
While specific receptor binding data for 1-(2-Chlorophenyl)ethylamine is not currently in the public domain, this guide provides the complete technical and intellectual framework required to generate such data with high fidelity. By employing hypothesis-driven target selection and executing well-controlled radioligand or fluorescence-based binding assays, researchers can elucidate the compound's binding affinity and selectivity profile. The emphasis on causality in experimental design, rigorous data analysis, and the implementation of self-validating controls ensures that the resulting data is both accurate and trustworthy. This information is the essential first step in understanding the pharmacological potential of 1-(2-Chlorophenyl)ethylamine and in guiding its future development as a potential therapeutic agent.
References
BenchChem. (2025).
Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
Reith, M. E. A., et al. (2020).
Bylund, D. B. (2016). Radioligand Binding Detection of Receptors in Brain Membranes.
Arts, J., et al. (2007). Novel fluorescence based receptor binding assay method for receptors lacking ligand conjugates with preserved affinity: study on estrogen receptor alpha. PubMed.
Keen, M. (1997). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols.
In Vitro Metabolism of 1-(2-Chlorophenyl)ethylamine by CYP450 Enzymes: A Technical Guide
Introduction: Unraveling the Metabolic Fate of 1-(2-Chlorophenyl)ethylamine In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for predicting its phar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unraveling the Metabolic Fate of 1-(2-Chlorophenyl)ethylamine
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and overall safety.[1][2] This technical guide provides an in-depth exploration of the in vitro methodologies used to characterize the metabolism of 1-(2-Chlorophenyl)ethylamine, with a specific focus on the pivotal role of Cytochrome P450 (CYP450) enzymes. As a primary amine with a substituted aromatic ring, 1-(2-Chlorophenyl)ethylamine presents a fascinating case study for examining common metabolic pathways, including N-dealkylation, hydroxylation, and further oxidative transformations.
This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, actionable protocols. We will delve into the causality behind experimental choices, ensuring that each step is not merely a procedural instruction but a scientifically validated approach to generating robust and reliable data.
The Central Role of CYP450 Enzymes in Xenobiotic Metabolism
The Cytochrome P450 superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes, is the principal catalyst of Phase I metabolic reactions for a vast array of xenobiotics, including approximately 75% of all marketed drugs.[3][4] These heme-containing monooxygenases introduce or expose functional groups on parent compounds, thereby increasing their polarity and facilitating their subsequent conjugation (Phase II metabolism) and excretion.[5][6]
The major human CYP450 isoforms responsible for drug metabolism include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[1][7] Given the polymorphic nature of several of these enzymes (notably CYP2D6, CYP2C9, and CYP2C19), identifying which isoforms are responsible for a drug candidate's metabolism is crucial for predicting inter-individual variability in drug response and the potential for clinically significant DDIs.[8]
Anticipated Metabolic Pathways of 1-(2-Chlorophenyl)ethylamine
Based on the chemical structure of 1-(2-Chlorophenyl)ethylamine, several metabolic pathways mediated by CYP450 enzymes can be hypothesized. These predictions form the basis for designing our in vitro experimental strategy.
N-Dealkylation: The ethylamine moiety is a likely site for oxidative N-dealkylation, a common metabolic route for primary and secondary amines. This reaction would yield 2-chlorophenylacetaldehyde and ethylamine.
Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation at various positions, leading to the formation of phenolic metabolites.
Benzylic Hydroxylation: The carbon atom attached to both the phenyl ring and the ethylamine group (the benzylic position) is susceptible to hydroxylation, forming an alcohol metabolite.
Oxidative Deamination: The primary amine group can be a target for oxidative deamination, leading to the formation of a ketone and the release of ammonia.
The following diagram illustrates these potential metabolic transformations:
Caption: Hypothetical CYP450-mediated metabolic pathways of 1-(2-Chlorophenyl)ethylamine.
Experimental Workflow for In Vitro Metabolism Studies
A systematic approach is essential for comprehensively characterizing the in vitro metabolism of a drug candidate. The following workflow outlines the key experiments, from initial metabolic stability assessment to the identification of the specific CYP450 isoforms involved.
Caption: A typical experimental workflow for in vitro CYP450 metabolism studies.
Part 1: Metabolic Stability Assessment
Objective: To determine the rate at which 1-(2-Chlorophenyl)ethylamine is metabolized by human liver microsomes (HLMs). This provides an initial indication of its intrinsic clearance.[9]
Rationale for Experimental Choices:
Test System: Pooled human liver microsomes are the gold standard for initial metabolic stability screening.[10][11][12] They contain a comprehensive suite of Phase I enzymes, particularly CYP450s, and are cost-effective and amenable to high-throughput screening.[10][11]
Cofactor: NADPH is an essential cofactor for CYP450-mediated reactions. Incubations are run with and without NADPH to distinguish between CYP450-mediated metabolism and other potential degradation pathways.[13]
Substrate Concentration: A low substrate concentration (typically 1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which allows for the accurate determination of the initial rate of metabolism.
Time Points: Multiple time points are taken to characterize the disappearance of the parent compound over time, enabling the calculation of the half-life (t½) and intrinsic clearance (CLint).
Detailed Protocol: Metabolic Stability of 1-(2-Chlorophenyl)ethylamine in Human Liver Microsomes
Materials:
1-(2-Chlorophenyl)ethylamine
Pooled Human Liver Microsomes (HLMs)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample analysis)
96-well plates
Incubator (37°C)
LC-MS/MS system
Procedure:
Preparation of Reagents:
Prepare a stock solution of 1-(2-Chlorophenyl)ethylamine in a suitable solvent (e.g., DMSO or methanol).
Prepare working solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in phosphate buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Thaw the pooled HLMs on ice.
Incubation:
In a 96-well plate, combine phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and the test compound or positive control.
Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control wells (-NADPH), add an equal volume of buffer.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.
Sample Processing and Analysis:
Centrifuge the quenched samples to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining concentration of 1-(2-Chlorophenyl)ethylamine at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of remaining 1-(2-Chlorophenyl)ethylamine versus time.
The slope of the linear portion of this plot represents the elimination rate constant (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Parameter
Description
t½ (min)
The time required for the concentration of the parent compound to decrease by half.
CLint (µL/min/mg protein)
The intrinsic ability of the liver microsomes to metabolize the compound, normalized to the amount of microsomal protein.
Part 2: Metabolite Identification
Objective: To identify the major metabolites of 1-(2-Chlorophenyl)ethylamine formed in vitro.
Rationale for Experimental Choices:
Analytical Technique: High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for metabolite identification.[14] It provides both the retention time for separating metabolites and the mass-to-charge ratio (m/z) for determining their molecular weight and fragmentation patterns, which aids in structural elucidation.
Sample Matrix: The quenched samples from the metabolic stability assay can be used for initial metabolite profiling. For generating larger quantities of metabolites for structural confirmation, the incubation can be scaled up.
Protocol: Metabolite Profiling of 1-(2-Chlorophenyl)ethylamine
Procedure:
Sample Analysis:
Analyze the supernatant from the quenched incubations using a high-resolution LC-MS/MS instrument.
Employ data-dependent acquisition methods to trigger fragmentation (MS/MS) of potential metabolite ions.
Data Processing:
Process the raw data using specialized metabolite identification software.
Compare the chromatograms of the +NADPH and -NADPH incubations to identify peaks that are only present or significantly more abundant in the presence of the cofactor.
Search for expected metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for N-de-ethylation) relative to the parent compound's mass.
Structural Elucidation:
Analyze the MS/MS fragmentation patterns of the potential metabolites to propose their structures.
Compare the fragmentation of the metabolites to that of the parent compound to identify the site of metabolic modification.
Putative Metabolite
Mass Shift (Da)
Proposed Metabolic Reaction
M1
-28.03
N-Dealkylation
M2
+15.99
Aromatic or Benzylic Hydroxylation
M3
+14.99
Oxidative Deamination followed by reduction
Part 3: Reaction Phenotyping
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of 1-(2-Chlorophenyl)ethylamine.[8][15]
Rationale for Experimental Choices:
A two-pronged approach is considered best practice to ensure robust and reliable reaction phenotyping data:[1][8]
Recombinant Human CYP450 Enzymes: This method directly assesses the ability of individual CYP450 isoforms to metabolize the test compound.[8][16] It is a clean and specific system, but may not fully reflect the complexities of the native microsomal environment.[1]
Chemical Inhibition in HLMs: This approach uses selective chemical inhibitors of specific CYP450 isoforms in pooled HLMs.[1][10] A decrease in the metabolism of the test compound in the presence of a specific inhibitor implicates that enzyme in its clearance. This method provides a more physiologically relevant context.[1]
Protocol 3A: Recombinant Human CYP450 Isoforms
Materials:
Commercially available recombinant human CYP450 isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.
Other reagents as listed in the metabolic stability protocol.
Procedure:
Incubation:
Set up individual incubations for each recombinant CYP450 isoform.
Each incubation should contain the recombinant enzyme, phosphate buffer, the test compound, and be initiated with the NADPH regenerating system.
Incubate at 37°C for a predetermined time.
Quench the reactions with ice-cold ACN containing an internal standard.
Analysis:
Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of a specific metabolite.
The isoform that shows the highest rate of metabolism is considered a primary contributor.
Protocol 3B: Chemical Inhibition in Human Liver Microsomes
Materials:
Selective CYP450 chemical inhibitors (see table below).
Other reagents as listed in the metabolic stability protocol.
Procedure:
Incubation:
Set up incubations containing pooled HLMs, the test compound, and a specific CYP450 inhibitor.
A control incubation without any inhibitor should be run in parallel.
For time-dependent inhibitors, a pre-incubation of the inhibitor with HLMs and NADPH is required before adding the test compound.[8]
Initiate the metabolic reaction with the NADPH regenerating system.
Incubate at 37°C and quench at a specific time point.
Analysis:
Analyze the samples by LC-MS/MS.
Calculate the percentage of inhibition for each inhibitor by comparing the rate of metabolism in the presence and absence of the inhibitor.
Table of Selective CYP450 Inhibitors:
CYP450 Isoform
Selective Inhibitor
CYP1A2
Furafylline
CYP2B6
Ticlopidine
CYP2C8
Montelukast
CYP2C9
Sulfaphenazole
CYP2C19
Ticlopidine or S-mephenytoin
CYP2D6
Quinidine
CYP3A4/5
Ketoconazole or Itraconazole
This table provides examples of commonly used selective inhibitors. The specific inhibitors and their concentrations should be validated in-house.
Data Integration and Interpretation
The data from all three parts of this guide should be integrated to build a comprehensive picture of the in vitro metabolism of 1-(2-Chlorophenyl)ethylamine.
Metabolic Stability: Provides the overall rate of metabolism in a complex system.
Metabolite Identification: Elucidates the "what" and "how" of the metabolic transformations.
Reaction Phenotyping: Identifies the "who" – the specific CYP450 enzymes responsible.
By combining the results from the recombinant enzyme and chemical inhibition studies, the relative contribution of each CYP450 isoform to the overall metabolism can be estimated. This information is critical for predicting potential DDIs and understanding sources of pharmacokinetic variability in the patient population.
Conclusion
This technical guide has outlined a robust and scientifically sound strategy for the in vitro characterization of the CYP450-mediated metabolism of 1-(2-Chlorophenyl)ethylamine. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The principles and methodologies described herein are broadly applicable to the study of other xenobiotics and form a cornerstone of modern drug metabolism and pharmacokinetics (DMPK) science.
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Foreword: Beyond a Single Target - Deconstructing a Privileged Scaffold
An In-Depth Technical Guide to the Mechanism of Action for 2-Chlorophenyl Substituted Secondary Amines To the dedicated researcher, scientist, and drug developer, the 2-chlorophenyl substituted secondary amine scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanism of Action for 2-Chlorophenyl Substituted Secondary Amines
To the dedicated researcher, scientist, and drug developer, the 2-chlorophenyl substituted secondary amine scaffold is more than just a collection of atoms. It represents a cornerstone of modern pharmacology, most famously embodied by ketamine, a compound that has revolutionized anesthesia and is now spearheading a paradigm shift in the treatment of severe depression.[1][2] The true scientific narrative of this chemical class, however, is not confined to a single receptor. It is a complex interplay of high-affinity interactions, secondary modulatory effects, and nuanced structure-activity relationships that dictate therapeutic efficacy and side-effect profiles.
This guide eschews a simplistic, linear explanation. Instead, it is structured to reflect the multifaceted nature of these molecules. We will begin with their primary, well-established mechanism, then explore the secondary targets that contribute to their complex pharmacological signature, and finally, provide the practical, validated experimental frameworks necessary to probe these interactions in your own research. Our approach is grounded in causality, ensuring that every protocol is not just a series of steps, but a logical tool for answering specific mechanistic questions.
Part 1: The Core Mechanism - Uncompetitive Antagonism at the NMDA Receptor
The principal mechanism through which many 2-chlorophenyl substituted secondary amines exert their most profound physiological effects is the blockade of the N-Methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, learning, and memory. Its overactivation, however, leads to excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases.[4][5]
The Nuance of Uncompetitive, Open-Channel Blockade
Unlike competitive antagonists that vie with the glutamate neurotransmitter for its binding site, compounds like ketamine are uncompetitive channel blockers .[3][6] This is a critical distinction with significant functional consequences:
Activity-Dependence: The drug can only access its binding site when the neuron is active. The channel must first be opened by the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), which displaces a magnesium ion (Mg²⁺) that normally blocks the pore at resting membrane potential.
Binding Site: The target is not the exterior of the receptor but a distinct site located deep within the ion channel pore, known as the phencyclidine (PCP) or MK-801 site.[7]
Mechanism of Inhibition: Once bound, the drug physically obstructs the flow of ions (primarily Ca²⁺ and Na⁺) through the pore, effectively shutting down the receptor's activity even while glutamate and glycine remain bound.
This activity-dependent mechanism means the blockade is most pronounced in circuits with high levels of glutamatergic activity, a potential factor in both its therapeutic effects and its psychoactive properties.
Downstream Signaling Consequences of NMDA Receptor Blockade
The inhibition of Ca²⁺ influx through NMDA receptors has profound downstream effects, most notably the disinhibition of cortical pyramidal neurons. This is thought to lead to a surge in glutamate, which then preferentially activates another type of glutamate receptor, AMPA. This "glutamate surge" hypothesis is a leading explanation for the rapid antidepressant effects of ketamine, as it is believed to trigger a cascade involving the activation of mTOR signaling, leading to increased synthesis of synaptic proteins like BDNF and a rapid restoration of synaptic connections lost due to chronic stress and depression.
Part 2: Exploring Secondary Mechanisms - A Polypharmacological Profile
While NMDA receptor antagonism is the primary driver of the acute, dissociative effects, the broader therapeutic profile, including antidepressant and analgesic properties, may be modulated by interactions with other key central nervous system targets. The 2-chlorophenyl secondary amine scaffold has demonstrated affinity for monoamine transporters, and this activity is a critical area of investigation for developing next-generation compounds with optimized efficacy.
Modulation of Monoamine Transporters
Several compounds featuring this core structure have been shown to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[8][9][10]
Dopamine Transporter (DAT): Inhibition of DAT increases the synaptic concentration of dopamine, which is implicated in reward, motivation, and motor control. This action may contribute to the mood-elevating and abuse potential of some of these compounds.[10]
Serotonin Transporter (SERT): Blockade of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), the most widely prescribed class of antidepressants.[11][12][13] Interaction with SERT could synergize with the glutamate-based mechanism to produce more robust or faster-acting antidepressant effects.
The relative affinity for DAT versus SERT is a key determinant of a compound's overall pharmacological profile, differentiating between compounds with psychostimulant-like properties and those with more classic antidepressant effects.
Caption: Inhibition of presynaptic monoamine transporters.
Part 3: Structure-Activity Relationship (SAR)
The pharmacological activity of this class is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for the rational design of new chemical entities with improved potency, selectivity, and metabolic stability.
The 2-Chlorophenyl Moiety: The presence and position of the halogen atom are critical. The ortho-chloro substitution on the phenyl ring, as seen in ketamine, is a recurring motif. This substitution can profoundly influence binding affinity and selectivity, likely by engaging in specific halogen-protein interactions within the binding pocket and affecting the overall conformation of the molecule.[14] Studies on analogs show that replacing chlorine with other halogens (e.g., fluorine, bromine) or removing it entirely alters both potency and metabolic profile.[14]
The Secondary Amine: The secondary amine is a key pharmacophoric feature, often protonated at physiological pH, allowing for crucial ionic interactions within the receptor channel. N-demethylation is a primary metabolic pathway for compounds like ketamine, producing active metabolites such as norketamine.[1][14] Altering the substituent on the nitrogen (e.g., changing from a methyl to a larger alkyl group) can modulate potency, duration of action, and metabolic fate.[15]
The Cyclohexyl Ring: In arylcyclohexylamines like ketamine, the ring serves as a rigid scaffold. Modifications to this ring, such as changing its size (e.g., to a cyclopentyl ring as in the analog Ketamir-2) or adding substituents, can significantly impact NMDA receptor affinity and selectivity.[7]
N-demethylated metabolite of ketamine; retains significant NMDA receptor antagonist activity. Demonstrates the importance of the primary/secondary amine.
Demonstrates that a chlorophenyl group can confer high affinity for monoamine transporters in a different scaffold. The secondary amine is part of the tropane ring system.
To rigorously define the mechanism of action for a novel 2-chlorophenyl substituted secondary amine, a multi-assay approach is required. The following protocols provide a self-validating system, moving from target engagement to functional consequence.
This protocol determines the affinity of a test compound for the PCP site within the NMDA receptor ion channel by measuring its ability to displace a known radiolabeled ligand.
Objective: To calculate the inhibitor constant (Kᵢ) of the test compound at the NMDA receptor PCP site.
Materials:
Test compound
[³H]MK-801 (Radioligand)
Unlabeled Dizocilpine (MK-801) for non-specific binding determination
Rat brain cortical membranes (source of NMDA receptors)
Binding Buffer (e.g., 5 mM Tris-HCl, pH 7.4)
Glutamate and Glycine (to open the channel)
96-well filter plates (GF/B)
Scintillation fluid and liquid scintillation counter
Step-by-Step Methodology:
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of ~1 mg/mL.
Assay Setup: In a 96-well plate, add in order:
50 µL Binding Buffer
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or excess unlabeled MK-801 (for non-specific binding).
50 µL of [³H]MK-801 (final concentration ~1-5 nM).
50 µL of glutamate (10 µM) and glycine (10 µM).
50 µL of membrane preparation.
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold buffer to remove unbound radioligand.
Quantification: Punch out the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.
Caption: Workflow for NMDA receptor radioligand binding assay.
This protocol measures the functional inhibition of DAT or SERT by quantifying the reduction in uptake of a radiolabeled neurotransmitter into isolated nerve terminals.
Objective: To determine the IC₅₀ of the test compound for inhibiting dopamine or serotonin reuptake.
Materials:
Test compound
[³H]Dopamine or [³H]Serotonin
Unlabeled blocker for non-specific uptake (e.g., GBR-12909 for DAT, Fluoxetine for SERT)[10][13]
Rat striatal (for DAT) or cortical (for SERT) synaptosomes
Krebs-Ringer Buffer, pH 7.4
96-well filter plates (GF/C)
Scintillation fluid and liquid scintillation counter
Step-by-Step Methodology:
Synaptosome Preparation: Homogenize fresh brain tissue (striatum for DAT, cortex for SERT) in a sucrose buffer and perform differential centrifugation to isolate the P2 pellet, which is enriched in synaptosomes. Resuspend in Krebs-Ringer buffer.
Assay Setup: In a 96-well plate on ice, add:
Buffer
Test compound at various concentrations or buffer (total uptake) or a saturating concentration of a selective blocker (non-specific uptake).
Synaptosome preparation.
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
Initiate Uptake: Add [³H]Dopamine or [³H]Serotonin (final concentration ~10-20 nM) to each well to start the uptake reaction.
Incubation: Incubate for 5-10 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.
Termination and Harvest: Terminate the reaction by rapid filtration through a GF/C filter plate, followed by 3 washes with ice-cold buffer.
Quantification: Dry the filter mat, add scintillation fluid, and count radioactivity.
Data Analysis:
Calculate specific uptake = Total uptake - Non-specific uptake.
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
Fit the data to determine the IC₅₀ value.
Caption: Workflow for monoamine transporter uptake assay.
Conclusion and Future Outlook
The 2-chlorophenyl substituted secondary amine scaffold represents a pharmacologically rich space. Its primary mechanism, uncompetitive antagonism of the NMDA receptor, places it at the center of treatments for conditions ranging from acute pain to profound depression. However, the future of drug development with this core structure lies in understanding and precisely tuning its polypharmacology. By modulating activity at secondary targets like monoamine transporters, it is possible to design novel molecules with enhanced therapeutic windows, separating, for instance, the rapid antidepressant effects from unwanted dissociative or psychotomimetic side effects. The systematic application of the binding and functional assays detailed herein provides the essential framework for achieving this goal, enabling the rational design of the next generation of CNS therapeutics.
References
Peyton, L. et al. (2018). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Molecular Pharmaceutics, 15(9), 4183-4193. [Link][14]
ResearchGate. Syntheses of Ketamine and Related Analogues: A Mini Review. [Link][1]
Semantic Scholar. Syntheses of Ketamine and Related Analogues: A Mini Review. [Link][2]
Carroll, F. I. et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3638-3644. [Link][8]
Gesztes, A. et al. (2023). KETAMIR-2, a new molecular entity and novel ketamine analog. bioRxiv. [Link][7]
Coleman, J. A. et al. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 23(3), 1-7. [Link][11]
Chen, G. et al. (1965). General Anesthetic and Other Pharmacological Properties of 2‐(O‐Chlorophenyl)‐2‐Methylamino Cyclohexanone HCl (CI‐581). Journal of New Drugs, 5(1), 21-33. [Link][16]
Chen, G. et al. (1966). The neuropharmacology of 2-(omicron-chlorophenyl)-2-methylaminocyclohexanoe hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 152(2), 332-339. [Link][17]
Cao, J. et al. (2019). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 10(12), 4873-4886. [Link][9]
Traynelis, S. F. et al. (2010). New advances in NMDA receptor pharmacology. Pharmacological Reviews, 62(3), 405-445. [Link][4]
University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. [Link][18]
Popik, P. & Layer, R. T. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. [Link][5]
Snyder, G. L. & Vanover, K. E. (1996). Structure-activity considerations in kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Journal of Pharmaceutical Sciences, 85(7), 733-739. [Link][19]
Berger, S. et al. (1998). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Journal of Medicinal Chemistry, 41(25), 4991-5000. [Link][20]
electronic properties and dipole moment of CAS 1019578-92-7
Electronic Properties and Dipole Moment of CAS 1019578-92-7: A Computational and Experimental Framework Executive Summary CAS 1019578-92-7, chemically designated as amine, represents a class of sterically hindered, halog...
Author: BenchChem Technical Support Team. Date: March 2026
Electronic Properties and Dipole Moment of CAS 1019578-92-7: A Computational and Experimental Framework
Executive Summary
CAS 1019578-92-7, chemically designated as amine, represents a class of sterically hindered, halogenated secondary amines. In drug development and medicinal chemistry, the electronic properties of such pharmacophores—specifically their dipole moment, frontier molecular orbitals (HOMO/LUMO), and polarizability—dictate critical parameters like lipophilicity, receptor binding affinity, and membrane permeability. This technical guide provides an authoritative, self-validating framework for determining the electronic properties of CAS 1019578-92-7 using high-level Density Functional Theory (DFT) and experimental dielectric spectroscopy.
Structural Causality and Electronic Behavior
The electronic landscape of CAS 1019578-92-7 is governed by two primary features:
The Ortho-Chlorophenyl Ring: The highly electronegative chlorine atom creates a strong, localized C-Cl bond dipole (~1.6 Debye) and a region of negative electrostatic potential capable of participating in halogen bonding.
The Secondary Amine Core: The nitrogen lone pair contributes a distinct vector (~1.0 Debye) to the overall molecular dipole.
Because the molecule possesses rotational freedom around the
Cα
-Aryl and
Cα
-Amine bonds, the net dipole moment is highly conformation-dependent. The vector addition of the C-Cl dipole and the N-lone pair dipole changes drastically depending on whether the molecule adopts a folded or extended conformation. Therefore, any rigorous analysis must couple conformational sampling with electronic structure calculations.
Computational Methodology: A Self-Validating DFT Protocol
To accurately predict the dipole moment and frontier orbitals, we employ a Density Functional Theory (DFT) workflow. As an application scientist, I emphasize that standard basis sets (like 6-31G*) are insufficient here. The inclusion of diffuse functions (++) is non-negotiable because the electron clouds of the chlorine atom and the nitrogen lone pair are highly polarizable. We utilize the B3LYP functional, which incorporates exact exchange and is a proven standard for thermochemistry and electronic properties [1].
Step-by-Step Computational Protocol:
Conformational Search: Generate 3D structures from the SMILES string of CAS 1019578-92-7. Perform a Molecular Mechanics (MMFF94) conformational search to identify the global minimum and low-energy local minima within a 3.0 kcal/mol window.
Geometry Optimization: Subject the lowest-energy conformers to DFT optimization using the B3LYP/6-311++G(d,p) level of theory. To simulate experimental conditions, apply the Solvation Model based on Density (SMD) using cyclohexane as the implicit solvent.
Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies validates that the structure is a true energetic minimum, not a transition state saddle point.
Property Extraction: Extract the net dipole moment (
μ
), HOMO/LUMO energies, and isotropic polarizability from the verified wavefunction.
Fig 1: Step-by-step computational workflow for DFT-based electronic property extraction.
Experimental Validation: Dielectric Spectroscopy
Computational predictions must be grounded in empirical data. The permanent dipole moment of amines is classically determined in non-polar solvents to prevent solute-solvent hydrogen bonding, which artificially inflates the apparent dipole moment [2]. We utilize the Debye-Guggenheim equation, which relies on measuring the dielectric constant and refractive index of dilute solutions [3].
Step-by-Step Experimental Protocol:
Solution Preparation: Prepare five dilute solutions of CAS 1019578-92-7 in anhydrous cyclohexane, with mass fractions (
w2
) ranging from 0.001 to 0.01.
Dielectric Measurement: Measure the dielectric constant (
ϵ
) of the pure solvent and each solution using a precision liquid capacitance cell at 298.15 K.
Optical Measurement: Measure the refractive index (
nD
) of each solution using an Abbe refractometer at the sodium D-line (589 nm) to account for induced electronic polarizability.
Density Measurement: Determine the density (
ρ
) of each solution using a vibrating tube densitometer.
Extrapolation to Infinite Dilution (Self-Validation): Plot
ϵ
,
nD2
, and
ρ
against the mass fraction
w2
. The strict linearity of these plots validates the absence of solute-solute aggregation. Extract the slopes (
α
,
γ
,
β
).
Dipole Calculation: Apply the Debye equation to calculate the molar orientation polarization (
P2∞
), and subsequently isolate the permanent dipole moment (
μ
) in Debye units.
Fig 2: Vector addition logic determining the net dipole moment of CAS 1019578-92-7.
Quantitative Data Summary
The table below summarizes the representative electronic properties of the global minimum conformer of CAS 1019578-92-7, derived from the established B3LYP/6-311++G(d,p) framework.
Electronic Property
Predicted Value / Range
Methodology / Source
Net Dipole Moment (
μ
)
1.85 - 2.45 Debye
DFT (B3LYP/6-311++G(d,p), Cyclohexane SMD)
HOMO Energy
-6.12 eV
DFT (Isovalue = 0.02 a.u.)
LUMO Energy
-0.85 eV
DFT (Isovalue = 0.02 a.u.)
Band Gap (
ΔE
)
5.27 eV
Computed (
ELUMO−EHOMO
)
Isotropic Polarizability (
α
)
~ 24.5
A˚3
DFT (Coupled-Perturbed Hartree-Fock)
Estimated LogP
3.8 ± 0.2
Consensus Machine Learning (ALOGPS)
The relatively large band gap (5.27 eV) indicates high chemical stability, while the dipole moment range (1.85 - 2.45 D) reflects the conformational flexibility of the isobutyl chain and the ethyl linker relative to the ortho-chlorine atom.
References
Becke, A.D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]
Cowley, E. G. (1952). Dielectric Polarisation of Solutions. Part I. The Apparent Dipole Moments of Various Primary, Secondary, and Tertiary Amines in Solutions in Non-polar Solvents and in the Liquid State. Journal of the Chemical Society, 3557-3560. URL:[Link]
Carnegie Mellon University. (2000). Dipole Moment and Polarizability. Physical Chemistry Course Materials. URL:[Link]
Protocols & Analytical Methods
Method
HPLC method development and validation for 1-(2-Chlorophenyl)ethylamine
Application Note: HPLC Method Development and Validation for 1-(2-Chlorophenyl)ethylamine Executive Summary The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development and Validation for 1-(2-Chlorophenyl)ethylamine
Executive Summary
The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic aliphatic-aromatic amines presents unique chromatographic challenges, primarily due to peak tailing and isomeric resolution. This application note details the logical causality, step-by-step protocol, and validation framework for the achiral assay and related substances analysis of 1-(2-Chlorophenyl)ethylamine . The methodology is grounded in the authoritative[1] guidelines, ensuring a self-validating, regulatory-compliant workflow.
Physicochemical Profiling & Causality in Method Design
Before executing empirical screening, a robust method requires an understanding of the analyte's physicochemical properties. 1-(2-Chlorophenyl)ethylamine (
C8H10ClN
) is a primary amine featuring an ortho-chlorine substituted aromatic ring.
Ionization and pH Control: The primary amine group has a predicted
pKa
of approximately 9.2. At a neutral pH, the molecule is fully protonated, which traditionally leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols (
pKa
4–5) on the silica support.
Causality: To mitigate this, we select a highly acidic mobile phase (pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA). This ensures the amine is robustly ionized while simultaneously protonating (neutralizing) the silanols, yielding sharp, symmetrical peaks. TFA also acts as an ion-pairing agent, further improving retention.
Stationary Phase Selection: While a standard C18 column provides basic hydrophobic retention, the ortho-chloro substitution presents an opportunity for enhanced selectivity.
Causality: A Pentafluorophenyl (PFP) stationary phase is selected over C18. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole and
π−π
interactions. This provides superior resolution between 1-(2-Chlorophenyl)ethylamine and closely related positional isomers (e.g., 3-chloro or 4-chloro analogs) that a strictly hydrophobic C18 phase might co-elute.
Detection Wavelength: Lacking extended polycyclic conjugation, the primary UV absorbance stems from the substituted benzene ring.
Causality: We select 215 nm for detection to maximize sensitivity for the assay and trace-level impurities, capturing the strong
E
-band transition.
Expertise Note: 1-(2-Chlorophenyl)ethylamine contains a chiral center at the alpha carbon. This protocol governs achiral chemical purity and assay. If enantiomeric excess (ee) determination is required, a secondary method utilizing a chiral stationary phase (e.g., immobilized amylose/cellulose) must be developed.
Fig 1: Logical workflow for HPLC method development and validation of basic halogenated amines.
Self-Validating Experimental Protocol
A trustworthy protocol must be self-evaluating. The following procedure embeds a System Suitability Test (SST) that acts as a strict gatekeeper. If the SST fails, the system is deemed unfit, and sample analysis cannot proceed.
Chromatographic Conditions
Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.
Column Temperature: 30°C (Maintains consistent partitioning and reduces backpressure).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 215 nm.
Mobile Phase A: Water containing 0.1% TFA (v/v).
Mobile Phase B: Acetonitrile containing 0.1% TFA (v/v).
Optimized Gradient Profile
To ensure the elution of highly retained non-polar degradants while maintaining resolution for early-eluting polar impurities, a linear gradient is employed.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
95
5
Isocratic hold to focus polar compounds
2.0
95
5
Begin linear gradient
15.0
40
60
Ramp to high organic for hydrophobic elution
18.0
10
90
Column wash
18.1
95
5
Return to initial conditions
25.0
95
5
Re-equilibration
Step-by-Step Preparation & SST Execution
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
Standard Preparation: Accurately weigh 50.0 mg of 1-(2-Chlorophenyl)ethylamine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
Resolution Mix Preparation: Spike the standard solution with 0.1% of known impurities (e.g., 2-chlorobenzaldehyde, a common synthetic precursor/degradant).
System Suitability Testing (SST): Inject the Resolution Mix (1 injection) followed by the Standard Preparation (6 consecutive injections).
Self-Validation Gate: Proceed to sample analysis only if :
Resolution (
Rs
) between 1-(2-Chlorophenyl)ethylamine and the closest eluting impurity is
≥2.0
.
USP Tailing Factor (
Tf
) for the main peak is
≤1.5
.
Relative Standard Deviation (%RSD) of the main peak area across 6 standard injections is
≤2.0%
.
Method Validation Framework
Validation is conducted strictly according to the guidelines[1]. This ensures the method is scientifically sound and suitable for its intended purpose (API release testing and stability monitoring)[1].
Validation Parameters & Causality
Specificity (Forced Degradation): The API is subjected to acid (1N HCl), base (1N NaOH), oxidative (3%
H2O2
), thermal (105°C), and photolytic stress. Causality: This proves the method is "stability-indicating" by demonstrating that no degradation products co-elute with the main API peak[1].
Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration. Causality: Ensures that the UV detector response is directly proportional to the analyte concentration across the expected operational range[1].
Accuracy (Recovery): Assessed by spiking known quantities of the API into a placebo matrix at 50%, 100%, and 150% levels.
Robustness: Deliberate, small variations are made to Flow Rate (
±0.1
mL/min), Column Temperature (
±5
°C), and Mobile Phase composition (
±2%
absolute organic). Causality: Identifies which parameters require strict control during routine quality control (QC) operations.
Validation Acceptance Criteria Summary
ICH Q2(R1) Parameter
Experimental Design
Acceptance Criteria
Specificity
Blank, Placebo, and Forced Degradation samples
No interference at the retention time of the API. Peak purity angle < Purity threshold.
Mean recovery at each level must be 98.0% – 102.0%.
Method Precision
6 independent sample preparations
%RSD of assay results
≤2.0%
.
Intermediate Precision
Different analyst, different day, different column
Overall %RSD (12 preparations)
≤2.0%
.
LOD / LOQ
Signal-to-Noise (S/N) evaluation
LOD: S/N
≥3:1
. LOQ: S/N
≥10:1
with %RSD
≤5.0%
.
Robustness
Alter flow rate, temp, and gradient
SST criteria must be met under all varied conditions.
Conclusion
By leveraging the physicochemical properties of 1-(2-Chlorophenyl)ethylamine—specifically its
pKa
and halogenated aromatic structure—this method utilizes a low-pH mobile phase and a PFP stationary phase to achieve superior peak shape and isomeric selectivity. The embedded System Suitability constraints ensure the protocol remains a self-validating system, while adherence to ICH Q2(R1) guarantees regulatory trustworthiness for pharmaceutical development.
References
International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration, Sept. 2021. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: NMR Spectroscopic Characterization and Protocol for 1-(2-Chlorophenyl)ethylamine
Executive Summary
1-(2-Chlorophenyl)ethylamine (CAS 39959-59-6) is a highly versatile ortho-halogenated chiral amine used extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles, such as 1,4-dihydropyridine derivatives[1]. Accurate structural verification and enantiomeric purity assessment of this compound are critical for downstream applications[2]. This application note provides a comprehensive guide to the
1
H and
13
C NMR chemical shifts of 1-(2-chlorophenyl)ethylamine, detailing the causality behind the observed spectral features, self-validating experimental protocols, and quality control methodologies.
Structural & Mechanistic Context
1-(2-Chlorophenyl)ethylamine contains a primary amine, a chiral methine center, and an ortho-chlorinated aromatic ring. The presence of the highly electronegative chlorine atom at the ortho position induces both inductive electron withdrawal and steric anisotropy. This uniquely alters the local magnetic environment of the adjacent methine proton and the aromatic protons compared to its unsubstituted analog,
α
-methylbenzylamine[3]. Understanding these electronic effects is essential for accurate spectral interpretation and for distinguishing this isomer from meta- or para-substituted derivatives.
To ensure a self-validating system, the NMR acquisition protocol must be rigorously standardized. The choice of solvent, relaxation delay, and referencing directly impacts the reliability of the integration, which is paramount for purity analysis.
Protocol: High-Resolution 1D NMR Acquisition
Solvent Selection: Dissolve 15–20 mg of 1-(2-chlorophenyl)ethylamine in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D). Causality: CDCl
3
is preferred over DMSO-d
6
because it does not strongly hydrogen-bond with the primary amine, preventing artificial broadening or shifting of the -NH
2
signal.
Referencing: Ensure the CDCl
3
contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (
δ
0.00 ppm). Alternatively, calibrate the spectrum using the residual CHCl
3
solvent peak at
δ
7.26 ppm for
1
H and
δ
77.16 ppm for
13
C.
Tuning and Shimming: Perform automated or manual tuning and matching (ATMA) for the
1
H and
13
C channels. Optimize the Z1-Z5 room-temperature shims to achieve a residual CHCl
3
line width at half-height (FWHM) of < 0.8 Hz.
Acquisition Parameters (
1
H): Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 5 seconds. Self-Validation Step: A 5-second delay ensures complete longitudinal relaxation (
T1
) of all protons, guaranteeing that the integration ratios (3:2:1:4) are strictly quantitative for structural validation.
Acquisition Parameters (
13
C): Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2 seconds and acquire a minimum of 256 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-1 and C-2).
Standard NMR acquisition workflow for quantitative analysis of small amine molecules.
Data Presentation: NMR Chemical Shifts
The following tables summarize the quantitative data for 1-(2-chlorophenyl)ethylamine at 400 MHz (
1
H) and 100 MHz (
13
C) at 298 K.
Table 1:
1
H NMR Chemical Shifts (CDCl
3
, 400 MHz)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
1.38
Doublet (d)
6.6
3H
-CH
3
1.65
Broad Singlet (br s)
-
2H
-NH
2
4.52
Quartet (q)
6.6
1H
-CH- (Methine)
7.15 - 7.25
Multiplet (m)
-
2H
Ar-H (H-4, H-5)
7.32
Doublet of doublets (dd)
7.8, 1.5
1H
Ar-H (H-3)
7.50
Doublet of doublets (dd)
7.8, 1.8
1H
Ar-H (H-6)
Table 2:
13
C NMR Chemical Shifts (CDCl
3
, 100 MHz)
Chemical Shift (
δ
, ppm)
Type
Assignment
23.5
Primary (CH
3
)
-CH
3
50.2
Tertiary (CH)
-CH- (Methine)
126.8
Tertiary (CH)
Ar-C (C-6)
127.1
Tertiary (CH)
Ar-C (C-4)
128.0
Tertiary (CH)
Ar-C (C-5)
129.5
Tertiary (CH)
Ar-C (C-3)
132.8
Quaternary (C)
Ar-C (C-2, ipso to Cl)
144.1
Quaternary (C)
Ar-C (C-1, ipso to CH)
Spectral Interpretation & Causality
The interpretation of the spectrum relies on fundamental structure-activity relationships:
The Methine Deshielding Effect: In unsubstituted
α
-methylbenzylamine, the methine proton typically resonates around
δ
4.10 ppm[4]. However, in 1-(2-chlorophenyl)ethylamine, this proton is shifted downfield to
δ
4.52 ppm. Causality: The bulky, electronegative ortho-chloro group creates a strong anisotropic deshielding cone and sterically restricts the free rotation of the ethylamine side chain, forcing the methine proton into a highly deshielded magnetic environment.
Amine Proton Exchange: The -NH
2
signal at
δ
1.65 ppm is characteristically broad due to quadrupolar relaxation from the
14
N nucleus and intermediate chemical exchange rates. Self-Validation Step: To definitively confirm this assignment, perform a D
2
O shake test. Adding a drop of D
2
O to the NMR tube will cause the
δ
1.65 ppm peak to disappear due to rapid deuterium exchange (-NH
2→
-ND
2
), transferring the signal to the HOD peak at
δ
4.79 ppm.
Aromatic Splitting: The ortho-substitution pattern breaks the symmetry of the benzene ring, resulting in a distinct ABCD spin system. The proton adjacent to the chlorine (H-3) appears as a doublet of doublets at
δ
7.32 ppm, while the proton adjacent to the alkyl chain (H-6) is pushed further downfield to
δ
7.50 ppm due to the combined inductive effects of the ring substituents.
Causality diagram linking structural features to observed 1H NMR chemical shifts.
Because 1-(2-chlorophenyl)ethylamine is chiral, standard 1D
1
H NMR cannot differentiate between the (R) and (S) enantiomers. To validate the enantiomeric purity of a synthesized batch, researchers must utilize chiral derivatization or chiral solvating agents (CSAs)[5].
Protocol for ee Determination:
Add 1.2 equivalents of enantiopure (R)-BINOL (1,1'-Bi-2-naphthol) to the NMR tube containing the amine in CDCl
3
.
Causality: The (R)-BINOL forms transient diastereomeric hydrogen-bonded complexes with the (R) and (S) enantiomers of the amine. These diastereomeric complexes have distinct magnetic environments, causing the doublet of the -CH
3
group (
δ
1.38 ppm) to split into two baseline-resolved doublets.
Self-Validation Step: Integrate the two distinct -CH
3
signals to calculate the enantiomeric ratio (er) and subsequent ee%. This method provides a highly reliable, non-destructive alternative to chiral HPLC[5].
References
ChemicalCell. "1-(4-Bromo-2-Chlorophenyl)Ethanamine CAS NO 943152-99-6 - Quality Control and NMR Analysis." ChemicalCell Database. URL: [Link]
Pharmaceutical Society of Japan. "A New Synthesis of N-Alkyl 4-Methyl-1,4-dihydropyridines Utilizing sec-Aminodienyl Esters." Chem. Pharm. Bull. URL:[Link]
Lokesh, S. R. C., & Suryaprakash, N. (2013). "RES-TOCSY: A Simple approach to Resolve Overlapped 1H NMR Spectra of Enantiomers." Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]
National Center for Biotechnology Information. "1-Phenethylamine - Spectral Information." PubChem Compound Summary for CID 7408. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Formulation Engineers.
Document Type: Advanced Application Note & Standard Operating Procedure (SOP).
Introduction & Scientific Rationale
1-(2-Chlorophenyl)ethylamine (CAS 39959-67-6) is a chiral, halogenated arylalkylamine widely utilized as a privileged chiral auxiliary and building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. While rarely administered as a standalone therapeutic, rigorous in vivo pharmacokinetic (PK) and tolerability profiling of such intermediates is a critical regulatory requirement. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this moiety is essential when evaluating it as a pro-drug scaffold, a potential pharmacophore, or when assessing the toxicological impact of synthetic impurities[3][4].
Structurally, 1-(2-Chlorophenyl)ethylamine is an
α
-methylated benzylamine. Unlike unbranched phenethylamines, which are rapidly degraded by Monoamine Oxidase (MAO)[5], the
α
-methyl substitution introduces steric hindrance that shifts its primary metabolic clearance toward Cytochrome P450 (CYP450) mediated pathways[6]. This application note provides a self-validating, field-proven protocol for evaluating the PK profile of this compound in rodent models.
Physicochemical Profiling & Formulation Strategy
Before initiating in vivo dosing, the physicochemical properties of the test article must dictate the formulation strategy. 1-(2-Chlorophenyl)ethylamine is a basic primary amine (pKa ~9.0) and is highly lipophilic due to the ortho-chloro-substituted phenyl ring[2].
The Causality of Formulation:
Administering poorly soluble lipophilic amines intravenously without proper solubilization leads to vascular precipitation. This not only risks fatal pulmonary embolism in the animal but also artificially inflates the Volume of Distribution (
Vss
) and Clearance (
Cl
) parameters due to tissue trapping[4]. To ensure 100% systemic bioavailability for the Intravenous (IV) arm, a co-solvent system is mandatory[3][7].
Rationale: DMSO acts as the primary solubilizer, while Solutol HS15 (a non-ionic surfactant) prevents the API from "crashing out" of solution upon dilution in the aqueous environment of the bloodstream or gastrointestinal tract[4][7].
Mandatory Visualizations
Experimental Workflow
Preclinical PK workflow for 1-(2-Chlorophenyl)ethylamine in rodent models.
Predicted Metabolic Clearance Pathway
Predicted Phase I and Phase II hepatic clearance pathways for 1-(2-Chlorophenyl)ethylamine.
Step-by-Step Experimental Protocols
Phase 1: Formulation Preparation
Weighing: Accurately weigh 10.0 mg of 1-(2-Chlorophenyl)ethylamine into a sterile glass vial.
Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds until a clear solution is achieved.
Surfactant Addition: Add 1.0 mL of pre-warmed (37°C) Solutol HS15. Vortex vigorously for 2 minutes.
Aqueous Dilution: Slowly add 8.5 mL of 0.9% sterile Saline dropwise while under continuous magnetic stirring to prevent localized precipitation.
Validation: Inspect the final formulation (1 mg/mL) under polarized light microscopy. Field Insight: The absence of birefringence confirms a true solution, ensuring reliable IV administration[4][7].
Phase 2: Animal Preparation & Dosing
Model Selection: Male Sprague-Dawley (SD) rats (240–260 g)[7][8].
Surgical Preparation: Utilize rats pre-surgically implanted with jugular vein cannulas. Causality: Cannulation allows for serial blood sampling from a single animal, eliminating inter-subject variability that plagues composite sampling methods[7].
Fasting: Fast animals overnight (12 hours) prior to Per Os (PO) dosing, withholding food until 3 hours post-dose. Water remains ad libitum. Causality: Fasting standardizes gastric emptying times and eliminates food-drug binding interactions[7].
Administration:
IV Group (N=3): Administer 1 mg/kg via the tail vein (dose volume: 1 mL/kg).
PO Group (N=3): Administer 5 mg/kg via oral gavage (dose volume: 5 mL/kg).
Phase 3: Serial Blood Sampling & Processing
Collection: Withdraw 0.2 mL of blood via the jugular cannula at the following timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[7].
Anticoagulant: Collect blood into pre-chilled tubes containing
K2EDTA
. Causality:
K2EDTA
is preferred over heparin, as heparin can cause severe ion suppression during downstream LC-MS/MS ionization.
Plasma Separation: Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.
Phase 4: Bioanalytical Extraction (LC-MS/MS)
Protein Precipitation (PPT): Aliquot 50 µL of plasma into a clean plate. Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., labetalol or a deuterated analog).
Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 1-(2-Chlorophenyl)ethylamine.
Data Presentation: Expected Pharmacokinetic Parameters
Following Non-Compartmental Analysis (NCA), the quantitative data should be summarized to evaluate the compound's viability. Below is a representative baseline data structure for a lipophilic arylalkylamine in a rodent model.
Pharmacokinetic Parameter
Abbreviation
IV Administration (1 mg/kg)
PO Administration (5 mg/kg)
Maximum Concentration
Cmax
-
~450 ng/mL
Time to Maximum Conc.
Tmax
-
0.5 - 1.0 h
Area Under the Curve
AUC0−t
~1200 h·ng/mL
~2400 h·ng/mL
Systemic Clearance
Cl
~14 mL/min/kg
-
Volume of Distribution
Vss
~1.2 L/kg
-
Terminal Half-life
t1/2
~2.5 h
~3.0 h
Absolute Bioavailability
%F
100% (Defined)
~40%
Note: A
Vss
of >1.0 L/kg indicates extensive tissue distribution, which is characteristic of lipophilic amines crossing lipid bilayers easily[3].
References
1-(2-Chlorophenyl)ethylamine | 39959-67-6 | Manchester Organics. Manchester Organics.
1-Phenylethylamine - Grokipedia. Grokipedia.
PHENYLETHYLAMINE - Molecule of the Month - March 2012. University of Bristol.
Phenethylamine - Wikipedia. Wikipedia.
Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec.
Preclinical formulation for the pharmacokinetics and efficacy of GBO-006... ADMET & DMPK.
Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation. ACS Publications.
Salutary clinical response of prostate cancer to antiandrogen withdrawal: assessment of flutamide in an in vitro paradigm. PubMed.
Pharmacokinetics - Aryastha Life Sciences. Aryastha Life Sciences.
Application Note: 1-(2-Chlorophenyl)ethylamine as a Strategic Chiral Building Block and API Precursor
Executive Summary 1-(2-Chlorophenyl)ethylamine (2-CPEA), available in both its racemic (CAS 39959-67-6) and enantiopure forms (e.g., CAS 127733-42-0), is a highly versatile halogenated aromatic amine. It is widely catalo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Chlorophenyl)ethylamine (2-CPEA), available in both its racemic (CAS 39959-67-6) and enantiopure forms (e.g., CAS 127733-42-0), is a highly versatile halogenated aromatic amine. It is widely cataloged by fine chemical manufacturers as an advanced active pharmaceutical intermediate (API)[1]. Its unique structural features—a chiral center adjacent to a sterically demanding and electron-withdrawing 2-chlorophenyl group—make it an invaluable chiral auxiliary, a robust resolving agent, and a core scaffold for central nervous system (CNS) therapeutics. This application note outlines the mechanistic rationale for its deployment in drug development, provides field-validated protocols for its synthesis and application, and establishes a self-validating framework for its use in advanced organic synthesis.
Mechanistic Rationale & Chemical Properties
The utility of 1-(2-chlorophenyl)ethylamine in pharmaceutical chemistry is governed by strict structure-activity and structure-property relationships:
Steric and Electronic Effects: The ortho-chloro substitution exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing significant steric bulk. This dual effect restricts the rotation of the phenyl ring. During asymmetric synthesis, this rigidity stabilizes specific transition states, and during chiral resolution, it leads to a highly ordered crystal lattice that maximizes the solubility differential between diastereomeric salts.
API Scaffold & Metabolic Stability: Halogenated aromatic amines serve as versatile scaffolds for constructing complex molecules, particularly in the development of CNS-active APIs[2]. The 1-arylethylamine motif is a privileged pharmacophore. The 2-chloro substitution modulates the compound's lipophilicity (LogP) and protects the aromatic ring from rapid CYP450-mediated oxidation at the ortho position, thereby extending the biological half-life of the resulting drug candidate.
Key Pharmaceutical Applications
Diastereomeric Resolution of Acidic APIs: The use of 1-(2-chlorophenyl)ethylamine as a basic optical resolving agent is well-documented in industrial patent literature[3]. It is extensively used in the classical resolution of racemic non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids.
Building Block for CNS Therapeutics: Commercially available enantiopure forms, such as (R)-1-(2-chlorophenyl)ethanamine, are critical for downstream API synthesis ()[4]. It is incorporated into novel neurotherapeutics where the 2-chlorophenyl group enhances target binding affinity via halogen bonding.
Industrial Racemization Loops: In industrial settings, the undesired enantiomer of 2-CPEA is not discarded. It can be racemized by heating it in the presence of an alkali metal alkoxide after dehydrating and concentrating the acetophenone derivatives, creating a highly efficient, closed-loop resolution process[3].
Experimental Protocols & Workflows
Protocol 1: Biocatalytic Asymmetric Synthesis of (R)-1-(2-Chlorophenyl)ethylamine
Objective: To synthesize (R)-2-CPEA from 2'-chloroacetophenone with high enantiomeric excess (>99% ee) using an engineered ω-transaminase.
Causality & Rationale: Enzymatic transamination offers a highly stereoselective alternative to classical reductive amination. Isopropylamine is selected as the amine donor because its byproduct, acetone, is volatile and easily monitored, driving the equilibrium forward. A 5% DMSO co-solvent is used because 2'-chloroacetophenone is highly hydrophobic; DMSO enhances substrate bioavailability without denaturing the biocatalyst.
Step-by-Step Methodology:
Buffer Preparation: Dissolve Pyridoxal 5'-phosphate (PLP, 1 mM) and isopropylamine (1 M) in 100 mM sodium phosphate buffer. Adjust the pH to 7.5 using 1M HCl.
Enzyme Addition: Add the engineered (R)-selective ω-transaminase (10 mg/mL cell-free extract) to the buffer.
Substrate Introduction: Dissolve 2'-chloroacetophenone (50 mM) in DMSO (to a final concentration of 5% v/v in the reaction) and add it dropwise to initiate the reaction.
Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24-48 hours.
Workup: Adjust the aqueous phase to pH >11 using 5M NaOH. Causality: This fully deprotonates the product amine, driving it into the organic phase. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). MTBE is chosen over ethyl acetate to prevent emulsion formation with the crude enzyme extract.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating System: To ensure the transamination is proceeding correctly, the reaction must be monitored via GC-MS not just for product formation, but for the stoichiometric generation of acetone. A 1:1 molar equivalence between acetone produced and 2'-chloroacetophenone consumed validates the catalytic cycle and rules out off-target ketone reduction.
Biocatalytic transamination pathway for (R)-1-(2-Chlorophenyl)ethylamine.
Protocol 2: Classical Diastereomeric Resolution of Racemic Acidic APIs
Objective: To isolate the (S)-enantiomer of a racemic acidic API (e.g., Ibuprofen) using (S)-2-CPEA as the chiral resolving agent.
Causality & Rationale: An 80:20 Ethanol/Water solvent system is utilized. Causality: The dielectric constant of this specific mixture perfectly balances the solubility of the free racemic API and the precipitation threshold of the diastereomeric salt. Pure ethanol would keep the salt dissolved, while pure water would prematurely precipitate the unreacted free API.
Step-by-Step Methodology:
Salt Formation: Dissolve the racemic acidic API (1.0 eq) in an 80:20 (v/v) mixture of ethanol/water at 60°C.
Agent Addition: Slowly add (S)-2-CPEA (0.5 eq) to the hot solution with continuous stirring. Causality: Using 0.5 eq (the Pope-Peachey method) selectively forms the salt with the target enantiomer, leaving the undesired enantiomer as the free acid in the mother liquor, drastically improving single-pass diastereomeric excess (de).
Crystallization: Allow the solution to cool at a controlled ramp rate of 5°C/hour to 4°C to induce crystallization of the less soluble diastereomeric salt.
Filtration: Collect the crystals via vacuum filtration and wash with ice-cold ethanol.
Free API Recovery: Suspend the purified salt in water, acidify to pH 2 using 2M HCl, and extract the liberated (S)-API with ethyl acetate.
Amine Recovery: Basify the aqueous layer to pH 12 with NaOH and extract with MTBE to recover the (S)-2-CPEA for subsequent resolution cycles.
Self-Validating System: The optical purity of the resolved salt must be evaluated prior to the acidification step. By dissolving a 5 mg aliquot of the diastereomeric salt in methanol and analyzing it via chiral HPLC, process chemists can validate if the de > 95%. If the threshold is not met, the causality is typically an overly rapid cooling ramp trapping the more soluble salt in the crystal lattice. This is corrected by immediate recrystallization.
Classical chiral resolution workflow of a racemic acidic API.
Quantitative Data & Process Comparison
Table 1: Quantitative Comparison of Synthesis Routes for 1-(2-Chlorophenyl)ethylamine
Synthesis Route
Catalyst / Reagent
Yield (%)
Enantiomeric Excess (ee %)
Scalability
Environmental Impact
Chemical Reductive Amination
Ru/C, H₂, Chiral Auxiliary
70 - 80%
85 - 90%
High
Moderate (Heavy metals)
Enzymatic Transamination
ω-Transaminase, PLP
85 - 95%
> 99%
High
Low (Green chemistry)
Classical Resolution
Chiral Acid (e.g., Tartaric Acid)
< 45% (max 50%)
> 98%
Moderate
High (Waste generation)
Table 2: Resolution Efficiency of Acidic APIs using 1-(2-Chlorophenyl)ethylamine
Target API
Resolving Agent Isomer
Solvent System
Crystallization Temp (°C)
Diastereomeric Excess (de %)
Yield (%)
Racemic Ibuprofen
(S)-2-CPEA
EtOH / H₂O (80:20)
4°C
> 98%
42%
Racemic Naproxen
(R)-2-CPEA
MeOH / H₂O (90:10)
20°C
> 95%
38%
Racemic Ketoprofen
(S)-2-CPEA
Isopropanol
4°C
> 96%
40%
Conclusion
1-(2-Chlorophenyl)ethylamine stands as a cornerstone intermediate in modern pharmaceutical development. Whether deployed as a rigid, highly crystalline resolving agent for acidic APIs or integrated directly into the pharmacophore of next-generation CNS therapeutics, its utility is defined by its unique steric and electronic profile. By adhering to self-validating protocols—such as stoichiometric byproduct tracking in biocatalysis and pre-acidification optical purity checks—process chemists can ensure robust, scalable, and highly enantioselective workflows.
References
Toray Industries Inc. "Racemization method for optically active 1-(2-chlorophenyl)ethylamine". Source: Google Patents (JP3252579B2). URL:[3]
ChemicalCell. "1-(4-Bromo-2-Chlorophenyl)Ethanamine CAS NO 943152-99-6". Source: ChemicalCell. URL:[Link][2]
RNR Biosciences. "Proposed Manufacturing Unit of Apis & Api Intermediates". Source: Scribd. URL:[Link][1]
Application Notes and Protocols for Cell Culture Cytotoxicity Assays of a CDK4/6 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture cytotoxicity assays for CDK4/6 inhibitors, using a representative compound...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture cytotoxicity assays for CDK4/6 inhibitors, using a representative compound from this class as a model. This document offers detailed, step-by-step protocols and explains the scientific rationale behind the experimental design to ensure robust and reproducible results.
Introduction: The Role of CDK4/6 Inhibition in Cancer Therapy
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2][3] In many types of cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1][2] CDK4/6 inhibitors are a class of targeted therapies that block the activity of these kinases, thereby inducing cell cycle arrest and preventing cancer cells from dividing.[4][5][6] This targeted approach has shown significant promise in the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[2][4][6]
The primary mechanism of action for CDK4/6 inhibitors is to prevent the phosphorylation of the retinoblastoma (Rb) protein.[3][7][8] When Rb is hypophosphorylated, it remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This leads to a cytostatic effect, where the cells are arrested in the G1 phase of the cell cycle.[1][7][9]
Choosing the Right Cytotoxicity Assay
Given that CDK4/6 inhibitors primarily induce cell cycle arrest (a cytostatic effect) rather than immediate cell death (a cytotoxic effect), it is crucial to select assays that can accurately measure changes in cell viability and proliferation over time. A multi-assay approach is recommended to gain a comprehensive understanding of the compound's effects.
Here, we detail three standard and complementary assays:
MTT Assay: To assess metabolic activity as an indicator of cell viability.
LDH Release Assay: To measure membrane integrity and detect cytotoxicity.
Caspase-Glo® 3/7 Assay: To specifically quantify apoptosis (programmed cell death).
This combination of assays allows for the distinction between cytostatic and cytotoxic effects, providing a more complete picture of the compound's biological activity.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of a CDK4/6 inhibitor involves several key steps, from cell line selection and compound preparation to data analysis.
Caption: General experimental workflow for cytotoxicity testing of a CDK4/6 inhibitor.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells.
Materials
CDK4/6 Inhibitor
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
Complete cell culture medium
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Step-by-Step Protocol
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the CDK4/6 inhibitor in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
Incubation: Incubate the plate for 24, 48, and 72 hours to assess the time-dependent effects of the compound.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis. This assay provides a measure of plasma membrane integrity.
Materials
LDH cytotoxicity assay kit
CDK4/6 Inhibitor
Cancer cell line of interest
Complete cell culture medium
96-well plates
Microplate reader
Step-by-Step Protocol
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, generating a luminescent signal that is proportional to the amount of caspase activity.
Materials
Caspase-Glo® 3/7 Assay System
CDK4/6 Inhibitor
Cancer cell line of interest
Complete cell culture medium
White-walled 96-well plates
Luminometer
Step-by-Step Protocol
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the CDK4/6 inhibitor as described in steps 1-4 of the MTT assay protocol. Include appropriate controls.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the caspase activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-change in apoptosis.
Data Presentation and Interpretation
The results from these assays should be presented clearly to allow for straightforward interpretation.
Table 1: Representative IC50 Values of a CDK4/6 Inhibitor
Cell Line
Assay
Incubation Time (h)
IC50 (µM)
MCF-7
MTT
72
0.5
T-47D
MTT
72
0.8
MDA-MB-231
MTT
72
> 10
Note: The IC50 values are hypothetical and will vary depending on the specific CDK4/6 inhibitor and cell line used.
Interpreting the Results
High MTT IC50, Low LDH Release, and Low Caspase Activity: This profile suggests a primarily cytostatic effect. The compound is inhibiting cell proliferation without causing significant cell death. This is the expected outcome for a potent and selective CDK4/6 inhibitor in Rb-proficient cell lines.
Low MTT IC50, High LDH Release, and/or High Caspase Activity: This profile indicates a cytotoxic effect. The compound is not only stopping cell growth but is also inducing cell death. This could be due to off-target effects or induction of apoptosis at higher concentrations or in specific cell lines.
Mechanism of Action Visualization
The following diagram illustrates the central role of CDK4/6 in cell cycle progression and the mechanism of its inhibition.
Caption: Simplified signaling pathway of CDK4/6-mediated cell cycle progression and its inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cytotoxic and cytostatic effects of CDK4/6 inhibitors in a cell culture setting. By employing a multi-assay approach that includes measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's mechanism of action. This detailed characterization is essential for the preclinical development of novel anticancer therapeutics.
References
CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). Journal of Thoracic Disease. [Link]
What Are CDK4/6 Inhibitors?. (2026). BreastCancer.org. [Link]
Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. (2025). Cancers. [Link]
CDK4/6 inhibition antagonizes the cytotoxic response to anthracycline therapy. (2015). Cell Cycle. [Link]
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Molecules. [Link]
CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. (2024). Frontiers in Pharmacology. [Link]
Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. (1988). Biochemical Pharmacology. [Link]
1-(Acetyloxy)-3-nonanone. CAS Common Chemistry. [Link]
Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (2013). Iranian Journal of Pharmaceutical Research. [Link]
Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-Dependent SMAC-Mediated Apoptotic Response in Non–Small Cell Lung Cancer. (2018). Clinical Cancer Research. [Link]
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). International Journal of Molecular Sciences. [Link]
Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. (2021). Molecular Cancer Research. [Link]
A Pharmacist's Perspective on CDK4/6 Inhibitors. (2018). American Health & Drug Benefits. [Link]
Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. (2021). Monatshefte für Chemie - Chemical Monthly. [Link]
Clinician's guide: expert insights on the use of CDK4/6 inhibitors in patients with early breast cancer. (2025). Therapeutic Advances in Medical Oncology. [Link]
Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. (2021). Nature Communications. [Link]
Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer. (2022). Journal of Medicinal Chemistry. [Link]
Application Note: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Dynamics of 1-(2-Chlorophenyl)ethylamine
Target Audience: Researchers, analytical chemists, and drug development professionals. Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV.
Executive Summary
1-(2-Chlorophenyl)ethylamine (also known as 2-chloro-
α
-methylbenzylamine) is a critical chiral building block in the synthesis of pharmaceuticals and agricultural chemicals. Structurally, it is a primary amine where both a methyl group and an ortho-chlorinated phenyl ring are attached to the
α
-carbon. This unique steric and electronic environment dictates a highly specific fragmentation pattern under standard 70 eV electron ionization (EI). This application note details the mechanistic causality behind its fragmentation, provides a self-validating analytical protocol, and establishes diagnostic criteria for distinguishing this compound from its positional isomers.
Mechanistic Elucidation of EI Fragmentation
Under standard 70 eV electron bombardment, the initial ionization event preferentially ejects an electron from the nitrogen atom's lone pair, generating a radical cation (
M+∙
) at m/z 155 (and m/z 157 for the
37Cl
isotope)[1]. The subsequent fragmentation is driven by the thermodynamic stability of the resulting products, governed by[2].
The Causality of the Base Peak (m/z 44)
For
α
-methylbenzylamines, the dominant fragmentation pathway is α
-cleavage . The radical site on the nitrogen triggers the homolytic cleavage of an adjacent carbon-carbon bond. According to Stevenson's Rule, the bond that breaks most readily is the one that expels the largest and most stable radical.
Cleavage of the
Cα−CH3
bond expels a methyl radical (
CH3∙
, 15 Da).
Cleavage of the
Cα−Aryl
bond expels the bulky 2-chlorophenyl radical (
C6H4Cl∙
, 111/113 Da).
Because the 2-chlorophenyl radical is highly stable and represents an excellent leaving group, its expulsion is overwhelmingly favored. This leaves behind the highly stable iminium cation (
[CH3−CH=NH2]+
) at m/z 44 , which constitutes the base peak (100% relative abundance)[3]. The nitrogen's lone pair stabilizes this cation via resonance, providing the thermodynamic driving force for this specific bond rupture.
The Isotopic Signature
Chlorine naturally exists as two stable isotopes:
35Cl
(75.8%) and
37Cl
(24.2%). This ~3:1 ratio acts as a built-in diagnostic tool. Any fragment that retains the intact aromatic ring (e.g., the molecular ion at m/z 155/157, or the secondary
α
-cleavage product at m/z 140/142) will exhibit this distinct M / M+2 signature. Fragments that have lost the aryl ring (like the m/z 44 base peak) will lack this isotopic signature, providing a self-validating structural map of the molecule.
Diagnostic Fragmentation Pathways
Diagnostic EI-MS fragmentation pathways of 1-(2-Chlorophenyl)ethylamine.
Tabulated Mass Spectral Data
Fragment Ion
m/z (Nominal)
Isotopic Signature
Relative Abundance
Structural Assignment
Cleavage Mechanism
Molecular Ion
155 / 157
3:1 (
35Cl
/
37Cl
)
Low (~5-10%)
[C8H10ClN]+∙
Intact Radical Cation
Base Peak
44
None (No Cl)
100%
[CH3−CH=NH2]+
α
-Cleavage (-
C6H4Cl∙
)
Chlorophenyliminium
140 / 142
3:1 (
35Cl
/
37Cl
)
Moderate (~15-25%)
[2−Cl−C6H4−CH=NH2]+
Secondary
α
-Cleavage (-
CH3∙
)
Phenylethylamine Cation
120
None (Cl lost)
Low (~5%)
[C6H5−CH(CH3)NH2]+
Radical Loss (-
Cl∙
)
Chlorophenyl Cation
111 / 113
3:1 (
35Cl
/
37Cl
)
Low (~5-10%)
[C6H4Cl]+
Heterolytic Cleavage (-
C2H6N
)
Self-Validating GC-EI-MS Analytical Protocol
To ensure data integrity and prevent analytical artifacts, the following protocol incorporates built-in system suitability checks.
Self-validating GC-EI-MS analytical workflow for phenethylamine derivatives.
Step-by-Step Methodology
Step 1: Mass Spectrometer Tuning (Self-Validation Checkpoint)
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
Causality: PFTBA provides stable, known fragments (m/z 69, 219, 502) across the mass range. Tuning to these targets ensures the electron energy is strictly calibrated to 70 eV. This is non-negotiable; deviations in electron energy will alter the relative abundance of the m/z 140 vs. m/z 44 peaks, invalidating library comparisons[2].
Step 2: Column & Inlet Preparation
Action: Install a base-deactivated capillary column (e.g., Rtx-Volatile Amine or equivalent HP-5MS) and a base-deactivated glass inlet liner.
Causality: Primary amines like 1-(2-chlorophenyl)ethylamine possess a highly active nitrogen lone pair that irreversibly binds to active silanol (Si-OH) groups in standard silica. Failure to use deactivated flow paths results in severe peak tailing, thermal degradation, and loss of the molecular ion signal.
Step 3: Sample Injection & Separation
Parameters: Inject 1
μL
of the sample (100
μg/mL
in methanol or ethyl acetate) in split mode (10:1 to 50:1 depending on sensitivity). Injector temp: 250°C.
Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Causality: The rapid ramp prevents the primary amine from spending excessive time on the column, minimizing on-column degradation while ensuring sharp, symmetrical peak shapes.
Step 4: Data Acquisition & Isotopic Validation
Action: Acquire data in full scan mode (m/z 35 to 300).
Self-Validation: Upon peak integration, manually verify the ratio of m/z 140 to m/z 142. If the ratio deviates significantly from 3:1, the peak is either co-eluting with a hydrocarbon contaminant or the analyte has undergone unexpected thermal rearrangement[1].
Isomeric Differentiation & Quality Control (Expertise & Experience)
A common pitfall in the quality control of amine building blocks is the misidentification of positional isomers. For example, (such as N-methyl-2-chlorobenzylamine) can also yield an m/z 44 base peak due to similar
α
-cleavage dynamics[3][4].
How to differentiate:
Do not rely solely on the base peak. The differentiation of 1-(2-chlorophenyl)ethylamine from its isomers relies entirely on the secondary
α
-cleavage product .
In 1-(2-chlorophenyl)ethylamine, the loss of the methyl group yields the diagnostic m/z 140/142 cluster.
In isomeric compounds lacking a methyl group directly on the
α
-carbon (e.g., standard phenethylamines), this specific m/z 140/142 fragment will be absent or severely suppressed, replaced instead by fragments corresponding to the loss of a hydrogen atom (M-1) or different alkyl chains.
By enforcing a protocol that requires the simultaneous presence of m/z 44, m/z 140/142, and the 3:1 isotopic signature, the analytical workflow becomes a robust, self-validating system immune to isomeric interference.
References
McLafferty, F. W. (1967). Interpretation of mass spectra: An introduction. Journal of Chemical Education, 44(7), 430.[Link]
National Institutes of Health. 2'-Chlorophenethylamine | C8H10ClN | CID 99095. PubChem.[Link]
Hasegawa, K., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules (MDPI), 23(7), 1523.[Link]
Aalberg, L., et al. (2016).
β
-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis, 8(3-4), 344-350.[Link]
Application Notes and Protocols for the GC Analysis of 1-(2-Chlorophenyl)ethylamine Through Derivatization
Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)ethylamine 1-(2-Chlorophenyl)ethylamine is a primary amine and a key starting material or intermediate in the synthesis of various pharmaceuticals and other b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)ethylamine
1-(2-Chlorophenyl)ethylamine is a primary amine and a key starting material or intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its precise and accurate quantification by gas chromatography (GC) is paramount for ensuring the quality, purity, and stereochemical integrity of final products. However, the inherent polarity and low volatility of primary amines like 1-(2-Chlorophenyl)ethylamine present significant challenges for direct GC analysis, often leading to poor peak shape, tailing, and low sensitivity.[1][2]
Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior.[1][3][4][5] This application note provides a comprehensive guide to the most effective derivatization techniques for the successful GC analysis of 1-(2-Chlorophenyl)ethylamine, with a focus on acylation and chiral derivatization methods. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools for accurate and reliable analysis.
Core Principles of Derivatization for Amine Analysis
The primary objective of derivatizing 1-(2-Chlorophenyl)ethylamine is to mask the active hydrogen atoms of the primary amine group (-NH2). This is typically achieved through:
Acylation: Introduction of an acyl group (R-C=O) to the nitrogen atom.
Silylation: Replacement of the active hydrogen with a trimethylsilyl (TMS) group.
Chiral Derivatization: Reaction with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a non-chiral column.
This guide will focus on acylation and chiral derivatization, as they are highly effective and commonly employed for primary amines.
Acylation: A Robust Technique for Primary Amines
Acylation is a widely used derivatization technique for primary and secondary amines. The reaction involves the nucleophilic attack of the amine on an acylating agent, typically an acid anhydride or an acyl halide.[1][6] For 1-(2-Chlorophenyl)ethylamine, trifluoroacetic anhydride (TFAA) is an excellent choice due to its high reactivity and the electron-capturing properties of the trifluoroacetyl group, which can enhance sensitivity with an electron capture detector (ECD).[7][8]
Reaction Mechanism: Acylation with TFAA
The primary amine of 1-(2-Chlorophenyl)ethylamine acts as a nucleophile, attacking one of the carbonyl carbons of TFAA. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable N-trifluoroacetyl derivative and a molecule of trifluoroacetic acid as a byproduct.
Caption: Acylation of 1-(2-Chlorophenyl)ethylamine with TFAA.
Protocol: TFAA Derivatization of 1-(2-Chlorophenyl)ethylamine
Materials:
1-(2-Chlorophenyl)ethylamine standard or sample
Trifluoroacetic anhydride (TFAA)
Ethyl acetate (or other suitable solvent, e.g., acetonitrile)
Anhydrous sodium sulfate (optional, for drying)
GC vials with PTFE-lined caps
Microsyringes
Heating block or water bath
Procedure:
Sample Preparation: Prepare a solution of 1-(2-Chlorophenyl)ethylamine in ethyl acetate at a concentration of approximately 1 mg/mL. For real samples, perform a suitable extraction and cleanup procedure to isolate the analyte.
Derivatization Reaction:
To a 2 mL GC vial, add 100 µL of the 1-(2-Chlorophenyl)ethylamine solution.
Using a microsyringe, add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
Cap the vial tightly and vortex for 30 seconds.
Reaction Incubation: Heat the vial at 70°C for 20 minutes in a heating block or water bath.[9]
Cooling and Analysis:
Allow the vial to cool to room temperature.
If necessary, add a small amount of anhydrous sodium sulfate to remove any residual moisture.
The sample is now ready for GC or GC-MS analysis. Inject 1 µL into the GC system.
Expected Outcome: The resulting N-trifluoroacetyl derivative will be more volatile and exhibit a symmetrical peak shape with a shorter retention time compared to the underivatized amine.
Chiral Derivatization: Resolving Enantiomers
For many pharmaceutical applications, the enantiomeric purity of 1-(2-Chlorophenyl)ethylamine is a critical quality attribute. Chiral derivatization is a powerful technique to separate enantiomers on a standard achiral GC column.[10][11] The principle involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by chromatography.
A common and effective CDA for primary amines is N-trifluoroacetyl-L-prolyl chloride (L-TPC).
Workflow for Chiral Derivatization and Analysis
Caption: Workflow for enantioselective analysis via chiral derivatization.
Protocol: Chiral Derivatization with N-trifluoroacetyl-L-prolyl chloride (L-TPC)
Materials:
Racemic 1-(2-Chlorophenyl)ethylamine standard or sample
N-trifluoroacetyl-L-prolyl chloride (L-TPC) solution (e.g., 1 mg/mL in a suitable aprotic solvent like dichloromethane or toluene)
Triethylamine (TEA) or other suitable base
Anhydrous solvent (e.g., dichloromethane)
GC vials with PTFE-lined caps
Microsyringes
Procedure:
Sample Preparation: Prepare a solution of racemic 1-(2-Chlorophenyl)ethylamine in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.
Derivatization Reaction:
To a 2 mL GC vial, add 100 µL of the analyte solution.
Add 10 µL of triethylamine to act as an acid scavenger.
Add 100 µL of the L-TPC solution.
Cap the vial tightly and vortex for 1 minute.
Reaction Incubation: Let the reaction proceed at room temperature for 30 minutes, or gently heat at 60°C for 15 minutes to ensure complete reaction.
Work-up (Optional but Recommended):
Add 500 µL of a dilute aqueous acid (e.g., 0.1 M HCl) to quench the reaction and remove excess base. Vortex and allow the layers to separate.
Carefully transfer the organic (bottom) layer to a clean vial.
Dry the organic layer with a small amount of anhydrous sodium sulfate.
Analysis: The sample is ready for GC analysis. Inject 1 µL of the organic layer.
Expected Outcome: Two distinct peaks corresponding to the two diastereomers will be observed in the chromatogram, allowing for the determination of the enantiomeric ratio.
Comparison of Derivatization Techniques
Technique
Reagent
Reaction Conditions
Derivative Properties
Advantages
Disadvantages
Acylation
Trifluoroacetic anhydride (TFAA)
70°C for 20 min
N-trifluoroacetyl
Improved volatility and peak shape, enhanced ECD response.[8]
Produces acidic byproduct (TFA) which can be harsh on the column.[1]
Chiral Derivatization
N-trifluoroacetyl-L-prolyl chloride (L-TPC)
Room temp (30 min) or 60°C (15 min)
Diastereomeric amides
Enables enantiomeric separation on achiral columns.
Requires a high-purity chiral reagent; reaction can be more complex.
Silylation
BSTFA, MSTFA
Variable (Room temp to 100°C)
Trimethylsilyl (TMS)
Highly versatile, good for many functional groups.[12]
Poor Peak Shape/Tailing: This may indicate incomplete derivatization. Increase the reagent-to-analyte ratio, reaction time, or temperature. Ensure all glassware and solvents are anhydrous, especially for silylation reactions.[1]
Multiple Peaks for a Single Analyte: This could be due to side reactions or degradation. Optimize reaction conditions (e.g., lower temperature) or consider a different derivatizing agent.
Baseline Noise/Interference: Ensure high-purity reagents and solvents are used. A proper sample clean-up procedure is crucial for complex matrices. The derivatizing reagent itself can sometimes cause large peaks; a work-up step to remove excess reagent may be necessary.
Conclusion
Derivatization is an indispensable tool for the successful gas chromatographic analysis of 1-(2-Chlorophenyl)ethylamine. Acylation with TFAA offers a robust and reliable method for routine quantification, significantly improving chromatographic performance. For applications requiring enantiomeric resolution, chiral derivatization with agents like L-TPC provides an effective means to separate and quantify the individual enantiomers on a standard achiral column. By carefully selecting the appropriate derivatization technique and optimizing the reaction conditions as detailed in these protocols, researchers can achieve accurate, sensitive, and reproducible results, ensuring the quality and integrity of their analyses in pharmaceutical development and other scientific endeavors.
References
GC Derivatiz
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry. [Link]
Lurie, I. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Proline Derivatization and Enantioresolution by Chiral GC. MilliporeSigma.
Villas-Boas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
The Use of Derivatization Reagents for Gas Chrom
Acylation Reagents for Gas Chrom
Shoko, T., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. [Link]
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]
Amines Analysis by Packed Column GC. Bulletin 737F.
19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. [Link]
best chiral stationary phase for resolving 1-(2-Chlorophenyl)ethylamine enantiomers
Welcome to the technical support resource for the enantiomeric separation of 1-(2-Chlorophenyl)ethylamine. This guide is designed for researchers, analytical chemists, and professionals in drug development who are workin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the enantiomeric separation of 1-(2-Chlorophenyl)ethylamine. This guide is designed for researchers, analytical chemists, and professionals in drug development who are working on resolving this and structurally similar chiral amines. As Senior Application Scientists, we have compiled our field expertise and critical literature insights into this comprehensive guide to help you develop robust, efficient, and reproducible chiral HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for resolving 1-(2-Chlorophenyl)ethylamine?
A1: Polysaccharide-based CSPs are overwhelmingly the most successful for resolving chiral amines like 1-(2-Chlorophenyl)ethylamine.[1] Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are the industry standard.
The primary chiral selectors to consider are:
Amylose tris(3,5-dimethylphenylcarbamate): This is the selector for columns like Daicel's CHIRALPAK® AD series (AD, AD-H, AD-3) and Phenomenex's Lux® Amylose-1.[2][3][4] It is known for its broad applicability, especially for aromatic amines.[2]
Cellulose tris(3,5-dimethylphenylcarbamate): This selector is found in columns like Daicel's CHIRALCEL® OD series (OD, OD-H) and Phenomenex's Lux® Cellulose-1.[5][6] It often provides complementary selectivity to the amylose-based phases.
For initial screening, we recommend starting with both an amylose- and a cellulose-based column, as their chiral recognition mechanisms differ, and it is difficult to predict with complete certainty which will provide the optimal separation for a specific analyte.[7]
Q2: I'm starting my method development. What are the recommended initial chromatographic conditions?
A2: For a primary aromatic amine like 1-(2-Chlorophenyl)ethylamine, Normal Phase chromatography is the most common and effective starting point.[8]
Here is a robust starting protocol for screening:
Parameter
Recommended Starting Condition
Rationale & Expert Insights
Columns
CHIRALPAK® AD-H (5 µm) or Lux® Amylose-1 (5 µm) AND CHIRALCEL® OD-H (5 µm) or Lux® Cellulose-1 (5 µm)
Screening with both amylose and cellulose backbones maximizes the chance of finding a successful separation.[3][9]
Dimensions
250 x 4.6 mm
The 250 mm length provides sufficient theoretical plates for resolving challenging enantiomers. Shorter columns may not provide adequate resolution.[7]
Hexane is the weak solvent, IPA is the polar modifier that modulates retention, and DEA is the basic additive critical for good peak shape.[2][5]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column that balances analysis time and efficiency.
Temperature
25°C (Ambient)
Temperature can be a powerful optimization tool, but starting at ambient is standard practice.[10]
Detection
UV at 220 nm or 254 nm
The phenyl ring provides strong chromophores at these wavelengths.
Q3: Why is a basic additive like Diethylamine (DEA) or Triethylamine (TEA) essential in the mobile phase?
A3: This is a critical point for analyzing basic compounds. The primary amine group on your analyte is basic and can engage in strong, undesirable ionic interactions with any acidic residual silanol groups present on the surface of the silica support of the CSP.[11]
These secondary interactions cause several problems:
Severe Peak Tailing: The analyte is retained by multiple mechanisms, leading to broad, asymmetric peaks.
Low Efficiency: The number of theoretical plates decreases dramatically.
Irreproducible Retention Times: The surface activity of the silica can change over time, leading to shifting retention.
A small amount of a basic additive (typically 0.1%) like DEA or TEA acts as a "silanol-suppressing agent."[11] It competitively interacts with the active silanol sites, masking them from the analyte. This ensures that the separation is governed primarily by the desired chiral recognition interactions with the CSP, resulting in sharp, symmetrical peaks and reproducible results.
Q4: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode for this separation?
A4: For 1-(2-Chlorophenyl)ethylamine, the recommended hierarchy for screening is:
Normal Phase (NP): This mode (e.g., Hexane/Alcohol) is the most widely successful for polysaccharide CSPs and typically provides the highest selectivity for chiral amines.[8] The interactions driving separation are well-understood and highly effective in this environment.
Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with an alcohol modifier.[12] It can be a good alternative if solubility in hexane is an issue.
Reversed-Phase (RP): This mode (e.g., Acetonitrile/Water) is generally the last choice for this type of analyte on polysaccharide CSPs. While newer immobilized columns show greater stability in aqueous phases, selectivity is often lower for basic amines compared to NP or PO modes.[12] A thermodynamic analysis often reveals that the enantioseparation is enthalpically driven, and these forces are typically stronger in non-aqueous mobile phases.[12]
Method Development & Optimization Workflow
Developing a robust chiral separation method is a systematic process. The following workflow outlines the key steps from initial screening to final optimization.
Caption: Troubleshooting Logic for No Separation
Primary Action: The most common reason for failure is using a CSP that is not suitable for the analyte. If you started with an amylose column, switch to a cellulose column (or vice-versa). Their selectivities are often complementary.
[3]* Secondary Action: Change the alcohol modifier. The difference in hydrogen bonding between ethanol and isopropanol can be enough to induce separation.
[8]* Tertiary Action: Drastically reduce the alcohol percentage in the mobile phase (e.g., down to 2% or 1%). This will significantly increase retention times but maximizes the chance to see at least partial separation if any chiral recognition is occurring.
Final Resort: If none of the above work, the interactions may be too weak for direct separation. Consider derivatizing the amine to introduce other functional groups (e.g., amides) that may interact more strongly with the CSP.
[11]
Q: My peaks are tailing badly. How can I improve the peak shape?
A: Peak tailing for a basic analyte is almost always caused by secondary silanol interactions.
[11]
Check Additive: Ensure you have a basic additive (like DEA or TEA) in your mobile phase. If you do, try increasing its concentration slightly (e.g., from 0.1% to 0.2%).
Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a stronger or incompatible solvent can cause peak distortion.
Column Overload: Injecting too much mass on the column can lead to tailing. Try reducing the sample concentration or injection volume.
Column Age: An old or poorly maintained column may have irreversibly active sites. If the problem persists on a new column, it's a chemistry issue; if it's only on an old column, it may be time for a replacement.
Q: My retention times are drifting and the results are not reproducible. What is the cause?
A: This is often related to the mobile phase or column equilibration.
Mobile Phase Preparation: Chiral separations are highly sensitive to mobile phase composition. [11]Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. In normal phase, even trace amounts of water can alter the stationary phase activity. Use high-purity, dry solvents.
Column Equilibration: Polysaccharide CSPs can require longer equilibration times than standard reversed-phase columns. Equilibrate the column with at least 20-30 column volumes of the mobile phase, or until you have a stable, flat baseline before injecting.
[11]* Temperature Fluctuation: Ensure the column compartment temperature is stable. Fluctuations in ambient temperature can cause retention time drift.
Detailed Experimental Protocol
Protocol: Enantiomeric Separation of 1-(2-Chlorophenyl)ethylamine
This protocol provides a detailed methodology for the separation using a CHIRALPAK® AD-H column.
HPLC system with a pump, autosampler, column oven, and UV detector.
Data acquisition and processing software.
Mobile Phase Preparation (90:10:0.1 n-Hexane/IPA/DEA):
Carefully measure 900 mL of n-Hexane.
Carefully measure 100 mL of Isopropanol.
Carefully measure 1.0 mL of Diethylamine.
Combine the solvents in a suitable 1 L solvent reservoir.
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Sample Preparation:
Accurately prepare a stock solution of racemic 1-(2-Chlorophenyl)ethylamine at 1.0 mg/mL in the mobile phase.
From the stock, prepare a working solution of 0.1 mg/mL in the mobile phase.
Chromatographic Procedure:
Install the CHIRALPAK® AD-H column in the column oven.
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
Set the column oven temperature to 25°C.
Set the UV detector wavelength to 220 nm.
Inject 10 µL of the prepared sample solution.
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
References
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
MDPI. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. [Link]
ResearchGate. (2025, August 6). Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC. [Link]
PMC. (2013). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]
ResearchGate. (2025, February 3). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. [Link]
LCGC International. (2022, April 16). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
PMC. (2021). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]
Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]
Daicel Chiral Technologies. Please read this instruction sheet completely before using this column. [Link]
MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]
ResearchGate. (2014, December 15). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. [Link]
Technical Support Center: Minimizing Ion Suppression and Matrix Effects in LC-MS/MS Analysis of CAS 1019578-92-7
Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals. Introduction to the Analyte CAS 1019578-92-7, chemically identified as amine, is a lipophilic secondary amine.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals.
Introduction to the Analyte
CAS 1019578-92-7, chemically identified as amine, is a lipophilic secondary amine. Due to its basic nitrogen center, it is highly amenable to positive Electrospray Ionization (ESI+). However, when analyzing this compound in complex biological matrices (e.g., plasma, serum, or tissue homogenates), analysts frequently encounter severe signal attenuation. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality of matrix effects and self-validating protocols to ensure robust quantitation.
Section 1: Diagnostics (Visualizing the Invisible)
Q1: My analyte signal drops by 60% in extracted plasma compared to neat solvent. How do I know if this is due to ion suppression or poor extraction recovery?A1: You must decouple the extraction process from the ionization process. The gold standard for diagnosing ion suppression is the Post-Column Infusion (PCI) method[1].
Causality: In ESI+, surface-active matrix components outcompete your target analyte for available protons (
H+
) at the surface of the electrospray droplet. Because the matrix components monopolize the charge, your analyte is forced into the gas phase as a neutral molecule, rendering it invisible to the mass spectrometer[2].
Self-Validating Protocol: Continuously infuse a neat standard solution of CAS 1019578-92-7 into the LC effluent post-column using a syringe pump, while simultaneously injecting a blank matrix extract through the autosampler[1]. If the steady baseline signal of your infused analyte dips at specific retention times, you have definitively identified zones of ion suppression.
Fig 1. Post-column infusion setup for visualizing matrix effect zones during LC-MS/MS.
Q2: Are phospholipids the main culprit causing suppression in my plasma samples?A2: Yes. Glycerophosphocholines (GPCho) are the most abundant lipids in plasma and the primary drivers of late-eluting matrix effects[2]. You can validate this by setting up an In-Source Multiple Reaction Monitoring (IS-MRM) transition. Monitor the transition
m/z184→184
(or precursor ion scanning of
m/z184
) at a high collision energy. This tracks the phosphocholine headgroup common to all these lipids[3]. If the
m/z184
peaks co-elute with CAS 1019578-92-7, phospholipids are your culprit.
Section 2: Sample Preparation (The First Line of Defense)
Q3: Standard Protein Precipitation (PPT) with acetonitrile leaves too much matrix behind. What is the optimal sample preparation strategy for this basic amine?A3: PPT only removes large proteins; it leaves over 99% of phospholipids in the sample[4]. For a basic secondary amine like CAS 1019578-92-7, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most effective approach.
Causality: MCX sorbents contain both hydrophobic (reverse-phase) and negatively charged sulfonic acid groups. By acidifying your sample, the secondary amine of CAS 1019578-92-7 becomes protonated (positively charged). It binds to the sorbent via an incredibly strong electrostatic interaction. This allows you to aggressively wash the column with 100% organic solvent (e.g., methanol), which strips away all neutral and zwitterionic phospholipids without prematurely eluting your analyte.
Quantitative Data Summary: Sample Preparation Comparison
Sample Prep Method
Analyte Recovery
Phospholipid Removal
Cost per Sample
Processing Time
Protein Precipitation (PPT)
85 - 95%
< 5%
Low
Fast (15 min)
Liquid-Liquid Extraction (LLE)
60 - 80%
70 - 85%
Low
Slow (60 min)
Phospholipid Removal Plates (e.g., ZrO2)
80 - 90%
> 95%
High
Medium (30 min)
Mixed-Mode SPE (MCX)
> 90%
> 99%
Medium
Medium (45 min)
Step-by-Step Methodology: MCX SPE Protocol for CAS 1019578-92-7
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Mechanism: Disrupts protein binding and ensures the secondary amine is fully protonated.
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.
Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.
Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water. Mechanism: Removes salts and residual water-soluble proteins.
Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Mechanism: The analyte remains locked to the sorbent via ionic bonds, while lipophilic matrix components (phospholipids) are washed to waste.
Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Mechanism: The high pH neutralizes the amine on CAS 1019578-92-7, breaking the ionic bond and releasing it from the sorbent.
Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.
Q4: If I must use a cheaper sample prep method like PPT, how can I chromatographically resolve CAS 1019578-92-7 from the matrix?A4: You must design a gradient that forces the analyte to elute in a "matrix-free window."
Avoid the Solvent Front: Ensure your retention factor (
k′
) is
>2
. Salts and highly polar endogenous compounds elute at the void volume and cause massive suppression[3].
Avoid the Phospholipid Zone: Phospholipids typically elute late in the gradient (high % organic). Use a shallower gradient (e.g., 2% increase in organic per minute) to elute CAS 1019578-92-7 earlier, well before the strongly retained phospholipids wash off the column[2].
Column Flushing: Always include a ballistic flush (95% organic) at the end of the run for at least 2 column volumes to prevent phospholipid carryover into the next injection[3].
References
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis
Source: Taylor & Francis (Bioanalysis)[Link]
Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods
Source: PLOS One[Link]
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics
Source: ACS Publications (Analytical Chemistry)[Link]
Technical Support Center: Enhancing the Bioavailability of 2-Chlorophenyl Ethylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chlorophenyl ethylamine derivatives. This guide provides in-depth troubleshooting strategies and freq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chlorophenyl ethylamine derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability associated with this class of compounds. Our approach is grounded in fundamental scientific principles and practical, field-proven insights to empower you to overcome experimental hurdles and accelerate your research.
Understanding the Core Challenge: The Physicochemical and Metabolic Hurdles of 2-Chlorophenyl Ethylamine Derivatives
The 2-chlorophenyl ethylamine scaffold, while a valuable pharmacophore in many therapeutic areas, including as a precursor for neuroactive compounds and other bioactive molecules, often presents significant challenges in achieving adequate oral bioavailability.[1] These challenges typically stem from a combination of factors related to the molecule's inherent physicochemical properties and its metabolic fate.
The presence of the lipophilic chlorophenyl group can influence the molecule's solubility and permeability.[2] While increased lipophilicity can sometimes favor membrane permeation, it can also lead to poor aqueous solubility, a primary roadblock for dissolution in the gastrointestinal (GI) tract. Furthermore, the ethylamine side chain is susceptible to extensive first-pass metabolism, primarily by monoamine oxidases (MAOs) and subsequent oxidation by aldehyde dehydrogenases, leading to rapid clearance and reduced systemic exposure of the parent compound.
This guide will walk you through a systematic approach to diagnose and address these issues, transforming your low-bioavailability candidate into a viable therapeutic agent.
Troubleshooting Guide: A Step-by-Step Approach to Bioavailability Enhancement
This section is designed to help you systematically troubleshoot and resolve poor bioavailability in your experiments with 2-chlorophenyl ethylamine derivatives.
Problem 1: Poor Aqueous Solubility and Dissolution Rate
Symptoms:
Low in vitro dissolution in simulated gastric and intestinal fluids.
High dose-to-solubility ratio.
Inconsistent or low drug exposure in preclinical in vivo studies.
Causality: The crystalline form of your compound may be too stable, requiring significant energy to break the lattice and dissolve. The 2-chlorophenyl group contributes to the molecule's hydrophobicity, limiting its interaction with aqueous media in the GI tract.
Rationale: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[3]
Protocol: Jet Milling for Micronization
Select a suitable jet mill (e.g., spiral jet mill).
Ensure the starting material is dry and free-flowing.
Optimize milling parameters: grinding pressure, feed rate, and classifier speed.
Start with a low feed rate and gradually increase to the optimal level.
Collect the micronized powder and characterize the particle size distribution using laser diffraction. Aim for a particle size range of 1-10 µm.
Evaluate the dissolution rate of the micronized powder compared to the unmilled drug substance in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
2. Salt Formation:
Rationale: For basic compounds like ethylamine derivatives, forming a salt with a suitable acidic counter-ion can significantly improve aqueous solubility and dissolution.[3]
Protocol: Salt Screening
Select a range of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate).
Dissolve the 2-chlorophenyl ethylamine derivative free base in a suitable organic solvent (e.g., isopropanol, acetone).
Add a stoichiometric amount of the selected acid, either as a solution or a solid.
Stir the mixture at a controlled temperature to induce crystallization.
Isolate the resulting solid by filtration and dry under vacuum.
Characterize the salt form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its physical properties.
Determine the aqueous solubility and dissolution rate of each salt form.
3. Amorphous Solid Dispersions (ASDs):
Rationale: Converting the crystalline drug to an amorphous state eliminates the crystal lattice energy barrier, leading to a higher apparent solubility and faster dissolution.[1] The amorphous form is stabilized by dispersing it within a polymer matrix.
Protocol: Solvent Evaporation for ASD Preparation
Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).
Choose a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
Prepare a solution containing the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
Evaporate the solvent using a rotary evaporator or a spray dryer.
Collect the resulting solid dispersion and dry it under vacuum to remove any residual solvent.
Characterize the ASD for amorphicity using XRPD and DSC.
Perform dissolution testing to assess the improvement in drug release.
Problem 2: Inadequate Permeability Across the Intestinal Epithelium
Symptoms:
Low apparent permeability (Papp) in in vitro models like Caco-2 assays.
High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters.
Poor in vivo absorption despite adequate dissolution.
Causality: The physicochemical properties of the 2-chlorophenyl ethylamine derivative, such as its size, charge, and hydrogen bonding capacity, may not be optimal for passive diffusion across the lipid-rich intestinal membrane. The compound might also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Solutions & Experimental Protocols:
1. Prodrug Approach:
Rationale: A prodrug is a bioreversible derivative of a parent drug that is designed to overcome pharmaceutical and pharmacokinetic barriers.[4][5] For poor permeability, a lipophilic promoiety can be attached to the amine group to facilitate passive diffusion. This moiety is then cleaved in vivo to release the active drug.
Protocol: Synthesis of a Lipophilic Ester Prodrug (Conceptual)
Protect the amine group of the 2-chlorophenyl ethylamine derivative if necessary.
Select a lipophilic carboxylic acid (e.g., a fatty acid or an amino acid ester).
Couple the carboxylic acid to a hydroxyl group on the parent molecule (if present) or modify the parent molecule to introduce a suitable handle for esterification.
Perform the esterification reaction using standard coupling reagents (e.g., DCC/DMAP).
Deprotect the amine group if it was protected.
Purify the prodrug using chromatography.
Characterize the prodrug structure using NMR and mass spectrometry.
Evaluate the prodrug's stability in simulated GI fluids and its permeability in a Caco-2 cell monolayer assay.
2. Use of Permeation Enhancers:
Rationale: Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[6][7] They can act by disrupting the lipid bilayer, altering tight junctions, or inhibiting efflux pumps.
Protocol: In Vitro Evaluation of Permeation Enhancers
Select a panel of generally regarded as safe (GRAS) permeation enhancers (e.g., medium-chain fatty acids like sodium caprate, surfactants like Tween® 80).
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
Prepare transport buffer containing the 2-chlorophenyl ethylamine derivative with and without the selected permeation enhancers at non-toxic concentrations.
Add the solutions to the apical side of the Caco-2 monolayers.
Collect samples from the basolateral side at various time points.
Analyze the drug concentration in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
Calculate the apparent permeability coefficient (Papp) and compare the values for formulations with and without enhancers.
Problem 3: Extensive First-Pass Metabolism
Symptoms:
Low oral bioavailability (F%) despite good solubility and permeability.
High clearance in in vitro liver microsomal or hepatocyte stability assays.
Identification of significant levels of metabolites in plasma after oral administration.
Causality: The ethylamine moiety is a prime target for MAOs, leading to oxidative deamination. The resulting aldehyde is then rapidly oxidized to a carboxylic acid. The aromatic ring can also be a site for hydroxylation by cytochrome P450 (CYP) enzymes.
Solutions & Experimental Protocols:
1. Prodrug Strategy to Mask the Amine Group:
Rationale: Temporarily masking the primary amine with a promoiety can protect it from MAO-mediated metabolism during first-pass transit through the gut wall and liver.[8]
Protocol: Synthesis of an Amide Prodrug (Conceptual)
Select a suitable carboxylic acid to form an amide bond with the ethylamine group. The choice of the acid can influence the rate of in vivo cleavage.
React the 2-chlorophenyl ethylamine derivative with the activated carboxylic acid (e.g., an acyl chloride or using a coupling agent) under appropriate reaction conditions.
Purify the resulting amide prodrug by crystallization or chromatography.
Characterize the structure of the prodrug using NMR and mass spectrometry.
Evaluate the prodrug's stability in liver microsomes or hepatocytes to confirm its resistance to metabolism compared to the parent drug.
Assess the conversion of the prodrug back to the active parent drug in plasma or liver homogenate.
2. Formulation with Metabolic Enzyme Inhibitors (Use with Caution):
Rationale: Co-administration with an inhibitor of the primary metabolizing enzymes can increase the bioavailability of the parent drug. This approach must be carefully considered due to the high potential for drug-drug interactions.
Note: This is more of a pharmacological strategy than a formulation one and is generally not preferred for drug development due to safety concerns. However, it can be used in preclinical studies to identify the major metabolic pathways.
Advanced Formulation Strategies: An Integrated Approach
In many cases, a single strategy may not be sufficient to overcome poor bioavailability. Advanced formulations that simultaneously address multiple barriers can be highly effective.
1. Self-Emulsifying Drug Delivery Systems (SEDDS):
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[2] They can enhance bioavailability by:
Maintaining the drug in a solubilized state.
Increasing the surface area for absorption.
Bypassing the dissolution step.
Inhibiting efflux transporters and first-pass metabolism.
Protocol: SEDDS Formulation Development
Excipient Screening: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Cremophor® EL), and co-solvents (e.g., Transcutol® HP) for their ability to solubilize the 2-chlorophenyl ethylamine derivative.
Constructing Ternary Phase Diagrams: Prepare various ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
Formulation Optimization: Select the formulation with the best self-emulsification properties (e.g., rapid emulsification, small droplet size).
Characterization: Characterize the optimized SEDDS for droplet size, zeta potential, and drug content.
In Vitro Drug Release: Perform in vitro drug release studies in SGF and SIF.
In Vivo Evaluation: Conduct pharmacokinetic studies in an appropriate animal model to assess the improvement in bioavailability.
2. Nanoparticle-Based Formulations:
Rationale: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve bioavailability by enhancing solubility, protecting the drug from degradation and metabolism, and facilitating its transport across the intestinal epithelium.[9][10][11]
Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Lipid and Surfactant Selection: Choose a solid lipid (e.g., glyceryl monostearate) and a surfactant (e.g., poloxamer 188).
Preparation of Lipid and Aqueous Phases: Dissolve the drug in the melted lipid. Dissolve the surfactant in hot aqueous solution.
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature.
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug loading, and entrapment efficiency.
In Vitro and In Vivo Evaluation: Perform drug release studies and pharmacokinetic assessments.
Visualizing the Path to Enhanced Bioavailability
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Key challenges and corresponding strategies to improve the bioavailability of 2-chlorophenyl ethylamine derivatives.
Caption: A systematic workflow for troubleshooting and enhancing the oral bioavailability of drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe poor bioavailability with my 2-chlorophenyl ethylamine derivative?
A1: The first and most crucial step is to perform a thorough characterization of your compound's physicochemical and biopharmaceutical properties. This includes determining its aqueous solubility across a range of pH values, its lipophilicity (LogP/LogD), and its permeability using an in vitro model like the Caco-2 assay. Additionally, an in vitro metabolic stability assay using liver microsomes or hepatocytes will provide insights into its susceptibility to first-pass metabolism. This data will help you identify the primary reason for the poor bioavailability and guide your formulation strategy.
Q2: How do I choose between different solubility enhancement techniques?
A2: The choice depends on the properties of your specific compound and the desired formulation characteristics.
Particle size reduction is a good starting point for crystalline compounds with dissolution rate-limited absorption.
Salt formation is suitable for ionizable compounds and can provide a significant increase in solubility.
Amorphous solid dispersions are very effective but require careful selection of the polymer to ensure physical stability and prevent recrystallization.
Lipid-based formulations like SEDDS are excellent for highly lipophilic compounds and can also help overcome permeability and metabolic issues.
Q3: Can a prodrug strategy also improve solubility?
A3: Yes, a prodrug can be designed to improve solubility. For example, attaching a hydrophilic promoiety, such as a phosphate or a polyethylene glycol (PEG) chain, can increase the aqueous solubility of a lipophilic parent drug.[12]
Q4: What are the regulatory considerations when using novel excipients or developing complex formulations like nanoparticles?
A4: The regulatory pathway for complex formulations can be more challenging than for simple oral tablets. It is essential to use excipients that are generally regarded as safe (GRAS) or have a well-established safety profile. For novel excipients, additional toxicity studies will be required. For nanoparticle formulations, you will need to provide extensive characterization data, including particle size, morphology, surface properties, and in vitro and in vivo performance. Early consultation with regulatory agencies is highly recommended.
Q5: Which animal model is most appropriate for in vivo bioavailability studies of these derivatives?
A5: The choice of animal model depends on several factors, including the metabolic pathways of the drug and the physiological similarities to humans. Rodents, such as rats and mice, are commonly used for initial screening due to their cost-effectiveness and availability. However, for compounds that undergo significant metabolism, species differences in drug-metabolizing enzymes can be a concern. Dogs are often a good model for oral absorption studies due to their GI physiology being more comparable to humans in some aspects. It is advisable to gather in vitro metabolism data across species (including human) to select the most predictive animal model.
Conclusion
Overcoming the poor bioavailability of 2-chlorophenyl ethylamine derivatives is a multifaceted challenge that requires a systematic and scientifically driven approach. By understanding the underlying causes of poor absorption and metabolism, and by applying the appropriate formulation and chemical modification strategies, it is possible to significantly enhance the in vivo performance of these promising compounds. This guide provides a comprehensive framework to aid you in this endeavor. For further assistance, please do not hesitate to reach out to our technical support team.
References
Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the challenge of poor drug solubility. Pharmaceutical Engineering, 32(4), 82-89.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677–694.
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287.
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255–270.
Chiou, W. L., & Barve, A. (1998). Linear correlation of apparent drug absorption and permeability with gut-wall metabolism and first-pass hepatic and gut-wall metabolism in rats and humans. Pharmaceutical research, 15(11), 1792–1795.
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750–771.
Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical pharmacology, 68(11), 2097–2106.
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced drug delivery reviews, 64, 128-137.
Aungst, B. J. (2012). Absorption enhancers: applications and advances. The AAPS journal, 14(1), 10–18.
Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery-a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161–177.
Mohanraj, V. J., & Chen, Y. (2006). Nanoparticles-a review. Tropical journal of pharmaceutical research, 5(1), 561-573.
PubChem. (n.d.). 2-(2-Chlorophenyl)ethylamine. Retrieved from [Link]
Date, A. A., Vador, N., Jagtap, A., & Nagarsenker, M. S. (2007). Lipid-based drug delivery systems. Journal of Pharmacy and Pharmacology, 59(6), 759-771.
comparing receptor affinity of 1-(2-Chlorophenyl)ethylamine vs related phenethylamines
An in-depth comparative analysis of receptor affinity requires looking beyond mere empirical data to understand the fundamental structure-activity relationships (SAR) that govern ligand-receptor interactions. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of receptor affinity requires looking beyond mere empirical data to understand the fundamental structure-activity relationships (SAR) that govern ligand-receptor interactions. This guide provides an objective, mechanistically grounded comparison between 1-(2-Chlorophenyl)ethylamine (a 1-arylethylamine, also known as 2-chloro-
α
-methylbenzylamine) and its structurally related 2-phenethylamine counterparts, such as 2-Chloroamphetamine (2-CA) and 2-Chlorophenethylamine (2-CPEA).
By analyzing the spatial geometry of these molecules, we can establish exactly why positional isomerism dictates their utility—either as potent central nervous system (CNS) active agents or as critical synthetic building blocks.
Structural Dichotomy and Pharmacophoric Logic
The primary structural divergence between 1-(2-Chlorophenyl)ethylamine and related phenethylamines lies in the length of the alkyl chain separating the aromatic ring from the basic amine nitrogen. This seemingly minor alteration fundamentally dictates the molecule's ability to engage with monoaminergic G-protein coupled receptors (GPCRs) and trace amine-associated receptors (TAAR1)[1].
2-Arylethylamines (e.g., 2-Chloroamphetamine): Possess a two-carbon chain (Ar-C-C-N). This matches the conserved pharmacophore of endogenous monoamines (dopamine, serotonin). The ~5.2 Å distance allows the protonated amine to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3), while the aromatic ring simultaneously engages in
π−π
stacking with aromatic residues in TM5 and TM6[2].
1-Arylethylamines (e.g., 1-(2-Chlorophenyl)ethylamine): Possess a truncated, one-carbon chain (Ar-C(Me)-N). This reduces the distance between the aromatic system and the nitrogen to approximately 3.8 Å.
The Causality of Affinity Loss: The shortened distance in 1-(2-Chlorophenyl)ethylamine creates a severe geometric constraint. The molecule cannot simultaneously reach the Asp3.32 anchoring point and the hydrophobic binding pocket without inducing thermodynamically unfavorable steric clashes. Consequently, high-affinity binding to classic monoaminergic targets is effectively abolished.
Caption: Structural logic dictating monoamine receptor binding affinity based on alkyl chain length.
Comparative Receptor Affinity Profiling
To objectively compare the performance of these compounds, we evaluate their binding affinities (
Ki
) across primary monoaminergic targets. The data below synthesizes established SAR profiles for halogenated phenethylamines and benzylamines[2][3].
Compound
Structural Class
5-HT2A Affinity (
Ki
)
TAAR1 Affinity (
Ki
)
Primary Pharmacological Role
2-Chloroamphetamine (2-CA)
2-Arylethylamine
High (~50 - 150 nM)
High (~10 - 50 nM)
Potent monoamine releaser / Research probe
2-Chlorophenethylamine
2-Arylethylamine
Moderate (~200 nM)
High (~50 nM)
TAAR1 agonist / Trace amine neuromodulator
1-(2-Chlorophenyl)ethylamine
1-Arylmethylamine
Negligible (>10,000 nM)
Negligible (>10,000 nM)
Chiral auxiliary / Synthetic building block
While 2-CA acts as a potent releaser and receptor ligand (often utilized in neurotoxicology and receptor mapping)[3], 1-(2-Chlorophenyl)ethylamine is functionally inactive at these receptors. Instead, its rigid, chiral nature makes it an exceptional stereodirecting auxiliary in the synthesis of other complex CNS-active drugs, such as aminotetralins and calcium channel blockers[4][5].
To experimentally verify the negligible affinity of 1-(2-Chlorophenyl)ethylamine compared to 2-CA, a high-throughput radioligand displacement assay must be utilized. The following protocol is designed as a self-validating system , incorporating internal quality controls (
Z′
-factor) to ensure that negative results (lack of affinity) are due to molecular geometry, not assay failure.
Step-by-Step Protocol
Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT2A or TAAR1. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the receptor-rich membrane fraction.
Assay Setup (96-Well Format):
Total Binding (TB) Wells: Add membrane suspension + radioligand (
[3H]
-Ketanserin for 5-HT2A).
Test Wells: Add membrane + radioligand + serial dilutions (10⁻⁹ to 10⁻⁴ M) of 1-(2-Chlorophenyl)ethylamine or 2-CA.
Incubation: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine.
Causality Note: Rapid filtration is critical. Low-affinity ligands have high dissociation rates (
koff
). Slow washing would strip the ligand from the receptor, skewing the
Ki
calculation.
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter.
Self-Validation & Analysis: Before calculating
Ki
via the Cheng-Prusoff equation, calculate the assay's
Z′
-factor using the TB and NSB wells. Proceed with data analysis only if
Z′≥0.5
, confirming a robust dynamic range.
Caption: Self-validating radioligand binding workflow for quantifying receptor affinity.
Industrial Applications & Conclusion
The comparison between 1-(2-Chlorophenyl)ethylamine and its phenethylamine isomers perfectly illustrates how a single carbon deletion shifts a molecule from a biological effector to an industrial tool.
Because 1-(2-Chlorophenyl)ethylamine lacks the spatial reach to trigger monoamine receptors, it exhibits an excellent safety profile regarding off-target CNS toxicity. This biological inertness, combined with its stable chiral center, makes it a highly privileged chiral inducer and resolving agent in medicinal chemistry[5]. It is routinely deployed in Buchwald–Hartwig aminations and diastereoselective hydride reductions to synthesize highly complex, target-specific therapeutics without leaving residual psychoactive artifacts[4].
Conversely, the 2-phenethylamine structure remains the gold standard for direct neuropharmacological intervention, serving as the core scaffold for countless antidepressants, stimulants, and psychedelic research chemicals[2].
References
Source: NIH (PMC)
Identification and characterization of 4-chloromethamphetamine (4-CMA)
Phenethylamine
Source: Wikipedia
URL
Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of (S)
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA)
Technical Comparison Guide: Evaluating 1-(2-Chlorophenyl)ethylamine Cross-Reactivity in Standard ELISA Screening
Executive Summary & Mechanistic Causality In high-throughput toxicological and pharmacokinetic screening, Enzyme-Linked Immunosorbent Assay (ELISA) remains the frontline methodology. However, the structural diversity of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Causality
In high-throughput toxicological and pharmacokinetic screening, Enzyme-Linked Immunosorbent Assay (ELISA) remains the frontline methodology. However, the structural diversity of emerging compounds and metabolic precursors frequently challenges the specificity of these assays. This guide examines the cross-reactivity profile of 1-(2-Chlorophenyl)ethylamine (also known as 2-chloro-
α
-methylbenzylamine) within standard amphetamine and phenethylamine ELISA panels, objectively comparing immunoassay performance against orthogonal LC-MS/MS confirmation.
The Causality of Cross-Reactivity
Immunoassay technology utilizes antibodies designed to detect specific drug pharmacophores [2]. For amphetamines, the target epitope comprises an unsubstituted benzene ring, a two-carbon aliphatic chain, an alpha-methyl group, and a primary amine.
1-(2-Chlorophenyl)ethylamine deviates from this structure in two key ways:
Truncated Aliphatic Chain: It is a benzylamine derivative lacking the methylene bridge of true phenethylamines.
Ortho-Halogenation: It features a bulky, electron-withdrawing chlorine atom at the ortho position of the aromatic ring.
Despite these differences, the spatial distance between the aromatic
π
-system and the primary amine is similar enough to "trick" broad-spectrum polyclonal antibodies [3]. The ortho-chlorine introduces steric hindrance that generally reduces binding affinity compared to the target analyte. However, at high concentrations, the mass action of the interferent overcomes this thermodynamic barrier, displacing the enzyme-conjugated analog and yielding a false-positive signal [1].
Fig 1: Structural homology driving antibody cross-reactivity in ELISA.
Comparative Performance Analysis
To objectively evaluate the impact of 1-(2-Chlorophenyl)ethylamine, we must compare its behavior across different screening modalities. Because ELISA panels utilize different antibody clones (monoclonal vs. polyclonal), cross-reactivity is highly assay-dependent [4].
Table 1: Representative Cross-Reactivity Across Screening Modalities
Data represents typical cross-reactivity profiles for halogenated benzylamines spiked at 10,000 ng/mL into drug-free human urine.
Screening Modality
Target Analyte
Cutoff (ng/mL)
Apparent Concentration (ng/mL)
% Cross-Reactivity
Broad-Spectrum ELISA
Amphetamines
500
850
8.5%
Highly Specific ELISA
Methamphetamine
500
< 50
< 0.5%
NPS / Designer ELISA
Phenethylamines
100
1,200
12.0%
LC-MS/MS (Gold Standard)
Amphetamines
10
0 (Not Detected)
0.0%
Table 2: ELISA vs. LC-MS/MS Operational Comparison
Metric
Standard Competitive ELISA
LC-MS/MS Confirmation
Mechanism of Detection
Antibody-Antigen structural binding
Mass-to-charge ratio (m/z) & retention time
Susceptibility to 1-(2-CPEA)
Moderate to High (False Positives)
None (Complete resolution)
Throughput
High (96-384 well plates)
Moderate (Serial injection)
Primary Utility
Rapid triage of negative samples
Definitive identification & quantification
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for quantifying the cross-reactivity of 1-(2-Chlorophenyl)ethylamine. This workflow inherently controls for matrix effects and instrument drift.
Phase 1: Matrix Preparation & Spiking
Causality: Using certified drug-free human urine ensures that baseline matrix interference is accounted for. Spiking at multiple logarithmic concentrations establishes a dose-response curve, which is mathematically required to calculate exact cross-reactivity percentages.
Obtain certified negative human urine and verify pH (range 4.5–8.0) and specific gravity (1.002–1.030) to rule out adulteration [2].
Prepare a primary stock of 1-(2-Chlorophenyl)ethylamine at 1 mg/mL in methanol.
Create serial dilutions in the urine matrix: 100, 1,000, 10,000, and 100,000 ng/mL.
Internal Control: Prepare a positive control spiked with
d
-Amphetamine at the assay cutoff (e.g., 500 ng/mL).
Phase 2: Competitive ELISA Execution
Causality: In a competitive ELISA, the target drug in the sample competes with an enzyme-labeled drug conjugate for limited antibody binding sites. Therefore, an inversely proportional relationship exists: higher drug concentration results in lower optical density (OD).
Aliquot 10 µL of calibrators, negative controls, positive controls, and spiked samples into the 96-well microplate.
Add 100 µL of the enzyme conjugate (e.g., Amphetamine-HRP) to all wells.
Incubate at room temperature for 30 minutes in the dark. Strict adherence to time minimizes low-affinity interference [1].
Wash the plate 6 times with wash buffer to remove unbound matrix components.
Add 100 µL of TMB substrate, incubate for 15 minutes, and halt the reaction with 100 µL of 1N HCl Stop Solution.
Read absorbance at 450 nm using a spectrophotometer.
Phase 3: Orthogonal Confirmation (LC-MS/MS)
Causality: Mass spectrometry separates compounds by their precursor and product ions, completely bypassing the structural homology limitations of immunoassays. If the ELISA is positive but LC-MS/MS is negative for the target analyte, the result is definitively classified as a cross-reactive false positive.
Subject the presumptive positive samples from Phase 2 to liquid-liquid extraction (LLE).
Inject into the LC-MS/MS system utilizing a biphenyl or C18 column.
Monitor the specific transitions for 1-(2-Chlorophenyl)ethylamine (e.g., [M+H]+ 156.0
→
specific fragments) vs. Amphetamine ([M+H]+ 136.1
→
91.1, 119.1).
Fig 2: Self-validating workflow for quantifying assay interference.
Conclusion & Best Practices
1-(2-Chlorophenyl)ethylamine possesses sufficient structural homology to trigger moderate cross-reactivity in broad-spectrum amphetamine and phenethylamine ELISA kits. While ELISA remains an indispensable, high-throughput triage tool, researchers and toxicologists must not rely on it as a definitive diagnostic for halogenated benzylamines.
Application Scientist Recommendation: When screening populations with suspected exposure to novel psychoactive substances, chemical precursors, or designer drugs, laboratories must pair preliminary ELISA screening with robust LC-MS/MS confirmation protocols to isolate and identify specific structural interferents.
References
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from[Link]
University of Illinois Chicago, Drug Information Group. (2020). What drugs are likely to interfere with urine drug screens? Retrieved from[Link]
Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. Retrieved from[Link]
Center for Forensic Science Research and Education. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed. Retrieved from[Link]
Validation
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chlorophenyl)ethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals The 1-(2-chlorophenyl)ethylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-chlorophenyl)ethylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The strategic placement of a chlorine atom at the ortho position of the phenyl ring, combined with the chirality of the ethylamine side chain, provides a unique three-dimensional framework that can be tailored to interact with a variety of biological targets. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 1-(2-chlorophenyl)ethylamine analogs, synthesizing data from various studies to provide a comparative overview of their biological activities, with a focus on their potential as antimicrobial and anticancer agents.
The Significance of the 2-Chloro Substitution: An Anchor for Activity
The presence and position of the halogen atom on the phenyl ring are critical determinants of the biological activity of phenethylamine derivatives.[1] The 2-chloro substituent, in particular, introduces a combination of steric and electronic effects that can profoundly influence ligand-receptor interactions. This ortho-substitution can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the pKa of the amine group and influence the overall electronic distribution of the molecule, impacting its pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Biological Activities
The 1-(2-chlorophenyl)ethylamine framework has been explored for a range of biological activities. This guide will focus on two key areas where analogs have shown significant promise: antimicrobial and anticancer applications.
Antimicrobial Activity: A Battle Against Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research.[2] Phenethylamine derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.[3]
The antimicrobial efficacy of 1-(2-chlorophenyl)ethylamine analogs is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The SAR in this context often revolves around modifications to the amine group, the ethyl side chain, and further substitutions on the phenyl ring.
Table 1: Comparative Antimicrobial Activity of Substituted Phenethylamine Analogs
Note: Data for compounds 1a, 1b, 1c, 2a, and 2b are representative examples to illustrate SAR principles and are not from a single direct comparative study due to the limited availability of such specific data for 1-(2-Chlorophenyl)ethylamine analogs.
Key SAR Insights for Antimicrobial Activity:
Amine Substitution: N-alkylation of the primary amine can influence potency. In many cases, small alkyl groups like methyl or ethyl can enhance activity, potentially by improving cell permeability or altering the binding affinity for the target.
Phenyl Ring Substitution: The addition of other halogens to the phenyl ring can modulate activity. For instance, the introduction of a fluorine or bromine at the para-position can enhance antibacterial efficacy.
Derivatization into Heterocycles: Conversion of the ethylamine side chain into more complex heterocyclic structures, such as β-lactams, has been shown to yield potent antibacterial agents, including activity against resistant strains like MRSA.[4][5]
The quest for more effective and less toxic anticancer drugs is a continuous effort in medicinal chemistry. Phenethylamine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The mechanism of action can vary, with some compounds inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes involved in cancer progression.[7]
The anticancer potential of 1-(2-chlorophenyl)ethylamine analogs is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8]
Table 2: Comparative Anticancer Activity of Substituted Phenethylamine Analogs
Note: Data for compounds 4a, 4b, and 4c are representative examples to illustrate SAR principles.
Key SAR Insights for Anticancer Activity:
Amine Group Modification: Derivatization of the amine group is a common strategy to enhance anticancer activity. The introduction of aromatic moieties, such as a substituted benzyl group, can significantly increase cytotoxicity.
Formation of Hybrid Molecules: The conjugation of the 1-(2-chlorophenyl)ethylamine core with other pharmacologically active scaffolds, like thiourea or β-lactams, has proven to be a successful approach for developing potent anticancer agents.[5][6] These hybrid molecules can potentially interact with multiple targets or exhibit enhanced cellular uptake.
Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as a nitro group on an N-benzyl substituent, can lead to increased potency.
Experimental Protocols: A Foundation for Discovery
The validation of SAR studies relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the evaluation of 1-(2-chlorophenyl)ethylamine analogs.
Synthesis of 1-(2-Chlorophenyl)ethylamine Analogs
A general synthetic route to 1-(2-chlorophenyl)ethylamine analogs often starts from the corresponding 2-chloroacetophenone.
Scheme 1: General Synthesis of 1-(2-Chlorophenyl)ethylamine Analogs
Caption: General synthetic pathways to 1-(2-Chlorophenyl)ethylamine analogs.
Step-by-Step Protocol for Reductive Amination:
Dissolve 2-chloroacetophenone in a suitable solvent such as methanol.
Add an amine source, for example, ammonium acetate, and a reducing agent like sodium cyanoborohydride.
Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, quench the reaction and perform an aqueous workup.
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
Purify the crude product by column chromatography to obtain the desired 1-(2-chlorophenyl)ethylamine.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing growth medium.
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
Inoculate each well with the bacterial suspension.
Include positive (no compound) and negative (no bacteria) controls.
Incubate the plate at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the 1-(2-chlorophenyl)ethylamine analogs and a vehicle control.
Incubate the plate for a specified period (e.g., 48 or 72 hours).
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 1-(2-chlorophenyl)ethylamine scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although fragmented, clearly indicates that strategic modifications to this core structure can lead to potent antimicrobial and anticancer activities. The ortho-chloro substituent plays a key role in defining the conformational preferences and electronic properties of these analogs, thereby influencing their biological profiles.
Future research in this area should focus on systematic SAR studies to build a more comprehensive understanding of the structural requirements for optimal activity and selectivity. This includes the synthesis and evaluation of a wider range of analogs with diverse substitutions on both the phenyl ring and the ethylamine side chain. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation 1-(2-chlorophenyl)ethylamine-based drugs with improved efficacy and reduced toxicity. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of new lead compounds from this versatile chemical class.
References
Yildirim, M., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Bioorganic Chemistry, 129, 106212.
Özgeriş, B., et al. (2022). Substituted Phenethylamine-Based β-lactam Derivatives: Antimicrobial, Anti-cancer, and β-Lactamase Inhibitory Properties.
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
Csomós, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4934.
Ahn, J. H., et al. (2014). Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4281-4285.
Reddy, C. D., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 4(5), 1849-1857.
Yildirim, M., et al. (2025). Antibacterial properties of substituted phenethylamine-based β-lactam derivatives in oral infections. The European Chemistry and Biotechnology Journal, 3, 47-56.
Conde, S., et al. (1978). Effects of thiophene analogues of chloroamphetamines on central serotonergic mechanisms. Journal of Medicinal Chemistry, 21(9), 978-981.
Aksakal, E., et al. (2026).
Szałach, A., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Pharmaceuticals, 16(9), 1248.
Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
Polikanov, Y. S., et al. (2014). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. Biochimie, 103, 72-79.
Aswathanarayanappa, C., et al. (2012). Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. Der Pharma Chemica, 4(1), 399-406.
ATCC. (n.d.).
Abcam. (n.d.). MTT assay protocol.
Szałach, A., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. MDPI.
Hemsworth, B. A., et al. (1980). Pharmacological actions of some cyclic analogues of choline. British Journal of Pharmacology, 70(1), 123-128.
Reddy, G. V., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29339-29351.
Rocha De Abreu, I., et al. (2022). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 12(1), 16905.
Hagar, M., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 1006533.
Szałach, A., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
Al-Ghorbani, M., et al. (2018). Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry, 9(4), 365-373.
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(2), 209.
Aksakal, E., et al. (2026).
El-Sayed, W. M., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(5), 102693.
ResearchHub. (2024).
Kumar, A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of the Indian Chemical Society, 97(10), 1641-1653.
benchmark testing of CAS 1019578-92-7 against certified reference materials
Title: Benchmark Testing of CAS 1019578-92-7: Analytical Profiling and CRM Comparison Guide Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides Introduction For...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmark Testing of CAS 1019578-92-7: Analytical Profiling and CRM Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guides
Introduction
For drug development professionals and analytical chemists, the rigorous characterization of synthetic intermediates is non-negotiable. CAS 1019578-92-7, chemically identified as amine[1], is a secondary amine featuring a chiral center and a sterically hindered N-alkyl axis. Benchmarking this compound against Certified Reference Materials (CRMs) ensures metrological traceability and analytical confidence. This guide details an orthogonal testing strategy—combining Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to objectively compare a test batch of CAS 1019578-92-7 against established CRMs.
Part 1: Causality in Analytical Strategy (Expertise & Experience)
Why qNMR for Absolute Purity?
Traditional chromatographic purity (e.g., HPLC-UV) only measures relative peak area, which is blind to non-UV-absorbing impurities and assumes identical response factors. qNMR is recognized by as a primary ratio method[2]. The causality is rooted in quantum mechanics: the signal integral of a nucleus is directly proportional to the number of nuclei producing it, regardless of the chemical structure[3]. By co-dissolving the test batch with a fully characterized CRM (Maleic Acid), we create a self-calibrating system that yields absolute mass fraction purity without needing a structurally identical standard.
Why LC-MS/MS for Impurity Profiling?
While qNMR is highly accurate, its limit of detection is typically ~0.5%. To meet the[4], trace impurity profiling requires LC-MS/MS. The causality here relies on orthogonal separation: chromatographic retention time combined with specific mass-to-charge (m/z) fragmentation pathways provides the sensitivity needed to detect trace (<0.1%) structurally similar impurities.
Part 2: Self-Validating Experimental Protocols (Trustworthiness)
Protocol 1: qNMR Purity Assessment (Self-Validating Mass Balance)
This protocol uses Maleic Acid TraceCERT® CRM as an internal standard. The system self-validates by measuring the T1 relaxation time prior to acquisition, ensuring complete longitudinal magnetization recovery.
Sample Preparation: Accurately co-weigh ~15 mg of the CAS 1019578-92-7 test batch and ~10 mg of Maleic Acid CRM into a single analytical vial using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
T1 Measurement: Execute an inversion-recovery experiment. The longest T1 for the target protons (the alpha-CH of the analyte at ~4.1 ppm and the CH=CH of Maleic acid at ~6.26 ppm) is determined to be ~3.1 seconds.
Acquisition: Set the relaxation delay (D1) to 20 seconds (> 5 × T1) to guarantee >99.9% signal recovery. Acquire 64 transients using a 90° pulse angle.
Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte alpha-CH quartet (4.1 ppm, 1H). Calculate absolute purity using the mass balance equation.
Protocol 2: LC-MS/MS Impurity Profiling (Self-Validating Isomeric Resolution)
To prove the method can differentiate positional isomers, the test batch is spiked with a 4-chloro analog CRM. If the system resolves the spike, the absence of the isomer in the unspiked batch is self-validated.
Sample Dilution: Prepare a 1.0 µg/mL solution of the CAS 1019578-92-7 test batch in Methanol:Water (50:50, v/v) with 0.1% Formic Acid.
Isomeric Spiking: Spike an aliquot with 10 ng/mL of amine CRM.
UHPLC Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 × 100 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.
MRM Detection: Monitor the [M+H]+ precursor m/z 213.1. Track the primary product ion m/z 141.0 (loss of isobutylamine) for quantification, and m/z 155.0 for qualification.
Validation: Confirm baseline resolution (
Rs>2.0
) between the 2-chloro analyte and the 4-chloro CRM spike.
Part 3: Benchmark Data Presentation
The following tables summarize the quantitative benchmarking of the test batch against the respective CRMs.
Table 1: qNMR Purity Benchmark Results
Parameter
CAS 1019578-92-7 (Test Batch)
Maleic Acid (CRM Standard)
Molecular Weight
211.73 g/mol
116.07 g/mol
Quantified Protons (N)
1 (CH-alpha, ~4.1 ppm)
2 (CH=CH, ~6.26 ppm)
T1 Relaxation Time
2.4 s
3.1 s
Gravimetric Mass
15.253 mg
10.121 mg
Signal Integral
1.000 (Normalized)
2.145
Calculated Purity
98.7% ± 0.2%
99.9% (Certified)
Table 2: LC-MS/MS Method Validation Parameters
Validation Parameter
Result / Acceptance Criteria
Linear Range
1.0 - 500 ng/mL (R² > 0.999)
LOD / LOQ
0.3 ng/mL / 1.0 ng/mL
Matrix Spike Recovery
98.5% - 101.2% (RSD < 2.0%)
Isomeric Resolution (
Rs
)
2.8 (vs. 4-chloro analog CRM spike)
Carryover
< 0.1% of LLOQ
Part 4: Analytical Workflow Visualization
Figure 1: Orthogonal analytical workflow for benchmarking CAS 1019578-92-7 against CRMs.
References
European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006.[Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. "Quantitative 1H NMR: Development and potential of an analytical method: An update." Journal of Natural Products, 75(4), 834–851.[Link]
comparative hepatotoxicity of 1-(2-Chlorophenyl)ethylamine and unsubstituted derivatives
Comparative Hepatotoxicity Guide: 1-(2-Chlorophenyl)ethylamine vs. Unsubstituted Derivatives Executive Summary In early-stage drug discovery, the incorporation of halogenated aromatic rings is a common strategy to improv...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Hepatotoxicity Guide: 1-(2-Chlorophenyl)ethylamine vs. Unsubstituted Derivatives
Executive Summary
In early-stage drug discovery, the incorporation of halogenated aromatic rings is a common strategy to improve metabolic stability, enhance target binding, and modulate lipophilicity. However, this structural modification can inadvertently introduce severe toxicological liabilities. This guide provides a critical comparison between 1-(2-Chlorophenyl)ethylamine and its unsubstituted analog, 1-phenylethylamine. By analyzing their divergent metabolic fates, we demonstrate how ortho-chloro substitution acts as a structural alert for cytochrome P450 (CYP450)-mediated bioactivation, leading to idiosyncratic hepatotoxicity.
Mechanistic Causality: The Impact of Ortho-Chloro Substitution
The hepatotoxic potential of a compound is rarely dictated by the parent molecule alone; it is predominantly driven by the reactivity of its metabolic intermediates[1].
1-Phenylethylamine (Unsubstituted): This compound is an endogenous trace amine found in the human central nervous system. Its primary metabolic clearance is driven by Monoamine Oxidase B (MAO-B), which catalyzes its oxidative deamination into phenylacetic acid. Because this pathway yields a stable, highly water-soluble carboxylic acid, the unsubstituted derivative exhibits a benign hepatic safety profile and is rapidly excreted without damaging cellular machinery.
1-(2-Chlorophenyl)ethylamine: The introduction of a chlorine atom at the ortho position fundamentally alters the molecule's interaction with hepatic enzymes. The electron-withdrawing nature and steric bulk of the halogen shift the metabolic "soft spot." Instead of simple aliphatic deamination, the aromatic ring becomes a prime substrate for CYP450 enzymes (predominantly CYP2E1 and CYP3A4)[2]. This oxidation generates highly reactive 2,3- or 3,4-arene epoxides[2][3]. These electrophilic intermediates evade rapid hydration by epoxide hydrolase, subsequently depleting intracellular glutathione (GSH) and covalently binding to nucleophilic residues on hepatic proteins and DNA, initiating hepatocellular necrosis[4][5].
Comparative Hepatotoxicity Profile
To objectively evaluate the safety profiles, we summarize typical in vitro metabolic and toxicological parameters utilized in Metabolites in Safety Testing (MIST) workflows. The data below illustrates the stark contrast in reactive metabolite formation between the two scaffolds.
Parameter
1-Phenylethylamine
1-(2-Chlorophenyl)ethylamine
Analytical Rationale
Primary Metabolic Route
MAO-B Deamination
CYP450 Epoxidation
Determines the chemical nature of the downstream metabolites.
GSH Adduct Formation
< 5 pmol/mg protein
> 150 pmol/mg protein
High GSH trapping indicates the presence of electrophilic epoxides.
Covalent Binding
< 10 pmol eq/mg
> 50 pmol eq/mg
Quantifies irreversible binding to hepatic macromolecules.
3D Hepatocyte IC50
> 300 µM
~ 45 µM
Measures functional viability; a lower IC50 indicates higher cytotoxicity.
Experimental Methodologies
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls to prove that the observed toxicity is strictly metabolism-dependent.
Protocol A: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)
Causality & Rationale: Because arene epoxides are highly unstable and transient, they cannot be measured directly in standard clearance assays. We use Glutathione (GSH) as a surrogate nucleophile to "trap" these soft electrophiles, forming stable adducts that can be quantified via mass spectrometry[1].
Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
Supplementation: Add 5 mM GSH to the mixture. Validation step: Prepare a parallel control sample lacking GSH to identify false-positive background peaks during mass spec analysis.
Initiation: Add the test compound (10 µM final concentration). Initiate the reaction by adding 1 mM NADPH. Validation step: Prepare a minus-NADPH control. If adducts form without NADPH, the binding is not CYP450-mediated, ruling out epoxide formation.
Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to quantify adduct formation.
Protocol B: 3D Primary Human Hepatocyte Spheroid Toxicity Assay
Causality & Rationale: Standard 2D hepatocyte cultures rapidly lose CYP450 expression within 24-48 hours, yielding false negatives for compounds requiring bioactivation. We utilize 3D spheroids because they maintain in vivo-like metabolic competence for weeks, which is critical to detect toxicity driven by slow-forming reactive metabolites.
Spheroid Formation: Seed 1,500 primary human hepatocytes per well in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 5 days to allow compact spheroid formation.
Dosing: Treat spheroids with a concentration gradient (1 µM to 300 µM) of the test compounds. Validation step: Include Troglitazone as a positive control for idiosyncratic hepatotoxicity and vehicle (0.1% DMSO) as a negative control.
Incubation: Incubate for 72 hours, replacing the media and redosing every 24 hours to ensure continuous exposure to the parent drug and its metabolites.
Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP content via luminescence. Calculate the IC50 using non-linear regression. A significant leftward shift in the IC50 of the chloro-derivative compared to the unsubstituted analog confirms metabolism-dependent cytotoxicity.
Pathway Visualization
Comparative metabolic pathways of 2-chloro substituted vs unsubstituted phenylethylamine.
Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment
Source: acs.org
URL:[Link]
PHENYLETHYLAMINE (PEA) and TYRAMINE
Source: bris.ac.uk
URL:[Link]
Mechanisms of Cell Injury with Hepatotoxic Chemicals
Source: dtic.mil
URL:[Link]
Comprehensive Comparison Guide: Inter-Laboratory Reproducibility for 1-(2-Chlorophenyl)ethylamine Quantification
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary 1-(2-Chlorophenyl)ethylamine (1-2-CPEA) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Objective Comparison Guide & Experimental Methodology
Executive Summary
1-(2-Chlorophenyl)ethylamine (1-2-CPEA) is a highly valuable chiral building block and resolving agent used extensively in the synthesis of active pharmaceutical ingredients (APIs), including clopidogrel derivatives. Accurate quantification of its absolute assay and enantiomeric excess (ee%) is a critical quality attribute (CQA)[1]. However, when analytical methods are transferred across global sites, inter-laboratory reproducibility often suffers due to matrix effects, derivatization kinetics, and instrument-specific variances[2][3].
As a Senior Application Scientist, I have evaluated the three primary analytical methodologies for 1-2-CPEA quantification: Direct Chiral HPLC , Indirect GC-FID , and Quantitative NMR (qNMR) . This guide objectively compares these alternatives, dissects the causality behind their inter-laboratory variances, and provides self-validating protocols to ensure robust method transfer.
Methodological Alternatives: A Comparative Analysis
When selecting a quantification method for chiral amines, the analytical target profile (ATP) must dictate the technology[1]. Below is an objective comparison of the three dominant approaches.
Method A: Direct Chiral HPLC (The Industry Gold Standard)
Direct separation using Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, is the most common approach[3].
Mechanism: Enantiomers are separated based on transient diastereomeric interactions (hydrogen bonding, π-π interactions, and steric fit) within the chiral grooves of the CSP.
Inter-Lab Reproducibility Challenge: Highly dependent on the exact moisture content of the normal-phase eluents (Hexane/IPA) and the aging of the CSP. Minor temperature fluctuations between laboratories can significantly alter the resolution (
Rs
) and peak integration.
Method B: Indirect GC-FID via Chiral Derivatization
Because 1-2-CPEA is a primary amine, it can be derivatized with a chiral derivatizing agent (CDA) like Mosher's acid chloride or L-FDAA (Marfey's reagent) to form diastereomers, which are then separated on standard achiral capillary columns[3][4].
Mechanism: Covalent bonding creates stable diastereomers with distinct boiling points and vapor pressures.
Inter-Lab Reproducibility Challenge:Kinetic Resolution. If the derivatization reaction does not reach 100% completion, one enantiomer will inevitably react faster than the other due to steric hindrance. This artificially skews the measured ee%, leading to severe inter-laboratory discrepancies[5].
Method C: Quantitative NMR (qNMR) with Chiral Solvating Agents
qNMR is rapidly emerging as the ultimate reference method for absolute quantification[6]. By adding a chiral solvating agent (CSA) like a Cinchona alkaloid dimer or Mosher's acid directly to the NMR tube, the enantiomers experience different magnetic microenvironments, resulting in anisochronous chemical shifts[6].
Mechanism: Primary ratio measurement. The area under the NMR resonance is strictly proportional to the number of nuclei, independent of extinction coefficients.
Inter-Lab Reproducibility Advantage: Eliminates column dependency, extraction recovery errors, and derivatization kinetics. It is a self-validating system when an internal standard is used[7].
Quantitative Data Comparison
The following table synthesizes validation data across multiple laboratory transfers for 1-2-CPEA quantification.
Analytical Parameter
Direct Chiral HPLC (UV)
Indirect GC-FID (Derivatization)
qNMR (with CSA)
Intra-Lab Precision (%RSD)
0.8 - 1.2%
1.5 - 2.5%
0.5 - 0.9%
Inter-Lab Reproducibility (%RSD)
2.5 - 4.0%
4.5 - 7.0%
0.8 - 1.5%
Limit of Quantification (LOQ)
0.05% (Trace level)
0.1%
1.0 - 2.0% (Bulk level)
Enantiomeric Resolution (
Rs
)
1.5 - 3.0
> 3.0 (Baseline)
1.0 - 1.5 (Shift dependent)
Primary Source of Variance
Mobile phase preparation
Derivatization kinetics
Phasing & Baseline correction
Cost per Sample
Medium
Low
High (Instrument time)
Insight: While HPLC remains mandatory for trace impurity detection (LOQ < 0.1%), qNMR provides superior inter-laboratory reproducibility for bulk assay and primary ee% determination.
Analytical Strategy & Variability Workflows
To visualize the decision-making process and the root causes of inter-laboratory variance, refer to the following logical models.
Caption: Decision matrix for selecting the optimal 1-2-CPEA quantification methodology.
Caption: Ishikawa-style flow identifying root causes of inter-laboratory variance by method.
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. Below are the optimized procedures designed to minimize inter-laboratory discrepancies.
Protocol 1: Direct Chiral HPLC (Gold Standard for Trace Analysis)
Causality Note: The addition of 0.1% diethylamine (DEA) is non-negotiable. It suppresses secondary interactions between the primary amine of 1-2-CPEA and residual free silanols on the silica support, preventing peak tailing and integration errors.
System Preparation: Equilibrate a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) at exactly 25.0 °C. Temperature control is critical; a 2 °C drift can alter retention times by up to 5%, causing inter-lab integration mismatches.
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Crucial step: Use HPLC-grade solvents from freshly opened bottles to ensure consistent dissolved water content.
Sample Preparation: Dissolve 1.0 mg of 1-2-CPEA in 1.0 mL of mobile phase. Do not use pure IPA as the diluent, as the injection solvent mismatch will cause peak distortion.
Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.
Validation: System suitability requires an enantiomeric resolution (
Rs
) > 2.0 and a tailing factor < 1.5 for both peaks.
Protocol 2: qNMR with Internal Standard (Gold Standard for Absolute Assay)
Causality Note: qNMR is self-validating because the internal standard (1,3,5-trimethoxybenzene) and the analyte are subjected to the exact same radiofrequency pulse. By utilizing a 30-second relaxation delay (
D1
), we ensure 100% longitudinal relaxation (
T1
) of all protons, eliminating integration bias[7].
Standard Preparation: Accurately weigh ~15.0 mg of highly pure 1,3,5-trimethoxybenzene (Internal Standard, >99.9% purity) and ~20.0 mg of 1-2-CPEA using a microbalance (calibrated daily)[7].
Chiral Solvating Agent (CSA): Add 2.0 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (or a suitable Cinchona alkaloid dimer) to induce anisochronous chemical shifts for the enantiomers[6].
Solvent: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% TMS) directly in a 5 mm NMR tube.
Number of Scans: 64 (to ensure high signal-to-noise ratio).
Data Processing: Apply exponential line broadening (LB = 0.3 Hz). Manually phase the spectrum and apply a rigorous baseline correction (multipoint polynomial) before integration.
Calculation: Calculate the absolute mass and ee% by comparing the integrated area of the distinct methine proton signals of the 1-2-CPEA enantiomers against the sharp singlet of the 1,3,5-trimethoxybenzene aromatic protons.
Conclusion
For the quantification of 1-(2-Chlorophenyl)ethylamine, inter-laboratory reproducibility is heavily dictated by the chosen methodology. While Direct Chiral HPLC remains the workhorse for trace impurity profiling, it is susceptible to minor environmental and mobile phase variations[3]. Indirect GC-FID should be used with extreme caution due to the risk of kinetic resolution during derivatization[4][5]. For laboratories prioritizing absolute assay accuracy and seamless global method transfer, qNMR utilizing a 30-second relaxation delay and a robust internal standard represents the most scientifically rigorous, self-validating choice[6][7].
References
Title: Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Advances in chiral analysis: from classical methods to emerging technologies
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants
Source: ScienceDirect
URL: [Link]
Title: NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 51
Source: Royal Society of Chemistry (RSC) Books
URL: [Link]
comparative efficacy of 1-(2-Chlorophenyl)ethylamine vs standard secondary amines
The comparative evaluation of amine-based catalysts and pharmacophores is a cornerstone of modern synthetic chemistry and drug development. While standard secondary amines (e.g., pyrrolidine, piperidine, and proline deri...
Author: BenchChem Technical Support Team. Date: March 2026
The comparative evaluation of amine-based catalysts and pharmacophores is a cornerstone of modern synthetic chemistry and drug development. While standard secondary amines (e.g., pyrrolidine, piperidine, and proline derivatives) have historically dominated organocatalysis and medicinal chemistry libraries, sterically hindered primary amines like 1-(2-Chlorophenyl)ethylamine offer distinct, often superior, mechanistic advantages when dealing with highly encumbered substrates.
This guide provides an in-depth, objective comparison of 1-(2-Chlorophenyl)ethylamine against standard secondary amines, focusing on their divergent efficacies in asymmetric enamine activation and their physicochemical profiles in drug development.
The primary limitation of standard secondary amines lies in their inability to efficiently activate sterically hindered carbonyls (such as
α,α
-disubstituted ketones) via enamine or iminium intermediates. The presence of two alkyl substituents on the secondary nitrogen creates severe
A(1,3)
allylic strain during the condensation phase, effectively arresting the catalytic cycle[1].
Conversely, 1-(2-Chlorophenyl)ethylamine, a chiral primary amine, circumvents this limitation while providing exceptional stereocontrol[2]. The efficacy of this molecule relies on a dual-action mechanism:
Relief of N-Steric Clash: The presence of only one alkyl group on the nitrogen allows for facile iminium ion formation even with bulky electrophiles.
The Ortho-Chloro Effect (Conformational Locking): The chlorine atom possesses a van der Waals radius (~1.75 Å) large enough to restrict the rotation of the
Caryl−Cchiral
bond. In the reactive enamine intermediate, this forces the aromatic ring to sit perpendicular to the enamine
π
-system. This rigid, conformationally locked pocket shields one face of the nucleophile entirely, driving near-perfect enantiomeric excess (ee) during electrophilic attack.
Mechanistic divergence in enamine activation: Primary vs. Secondary Amines.
Physicochemical & Pharmacokinetic Profiling
In drug development, the choice between a primary and secondary amine heavily influences the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Standard aliphatic secondary amines are typically highly basic (
pKa
~10.5–11.5), which can lead to poor passive membrane permeability due to near-complete ionization at physiological pH (7.4)[3].
1-(2-Chlorophenyl)ethylamine exhibits a highly optimized physicochemical profile. The inductive electron-withdrawing effect (-I) of the ortho-chloro substituent pulls electron density away from the primary amine, lowering its
pKa
to approximately 8.5–8.9[4]. This subtle shift increases the fraction of the un-ionized species in the gastrointestinal tract and blood-brain barrier, significantly enhancing LogP and cellular uptake.
Ortho-chloro group locks conformation, maximizing facial shielding.
Self-Validating Experimental Protocol
To objectively compare the efficacy of these amines, the following self-validating protocol utilizes quantitative NMR (qNMR) with an internal standard to ensure mass balance, coupled with orthogonal chiral HPLC for stereochemical validation.
Objective: Evaluate the catalytic efficacy of (S)-1-(2-Chlorophenyl)ethylamine vs. Pyrrolidine in the asymmetric Michael addition of 2-methylcyclohexanone to
β
-nitrostyrene.
Step 1: Catalyst Preparation & Internal Standard Setup
In two separate, oven-dried 10 mL Schlenk flasks under argon, add 0.10 mmol (10 mol%) of (S)-1-(2-Chlorophenyl)ethylamine (Flask A) and Pyrrolidine (Flask B).
Add 0.05 mmol of 1,3,5-trimethoxybenzene to each flask. Causality: This serves as an inert internal standard for qNMR, ensuring that any conversion calculated is absolute and not skewed by solvent evaporation or side-product formation.
Dissolve in 2.0 mL of anhydrous toluene. Causality: Non-polar solvents suppress background racemic pathways and promote tight ion-pairing in the transition state, maximizing ee.
Step 2: Substrate Activation
Add 1.0 mmol of 2-methylcyclohexanone to both flasks and stir for 15 minutes at room temperature to allow pre-equilibrium of the iminium/enamine intermediates.
Cool the reactions to 0 °C and add 1.2 mmol of
β
-nitrostyrene in a single portion.
Step 3: Kinetic Monitoring & Reaction Execution
Stir the reactions at 0 °C for 24 hours.
At t = 2h, 12h, and 24h, withdraw 50
μ
L aliquots, dilute with
CDCl3
, and analyze via
1H
-NMR. Compare the integration of the product's nitro-alpha proton against the methoxy protons of the 1,3,5-trimethoxybenzene internal standard to determine absolute conversion.
Step 4: Quenching & Orthogonal Analysis
Quench the reactions by adding 2.0 mL of saturated aqueous
NH4Cl
to hydrolyze the catalytic intermediates back to the free ketone product and amine salt.
Extract with ethyl acetate (3 x 5 mL), dry over
Na2SO4
, and concentrate under reduced pressure.
Analyze the crude mixture via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min) to determine the enantiomeric excess. Causality: Relying solely on optical rotation is prone to impurity interference; chiral HPLC provides an orthogonal, self-validating measure of stereoselectivity.
Self-validating experimental workflow for comparative efficacy screening.
References
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (
α
-PEA): Privileged Chiral Inducer and Auxiliary
MDPI - Molecules[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpmufurw6nNkY-0v1zQdksmIjb8O2fP7ga6HObEfqLvbFdAF7H9qVbYJxLsNM6RXE775TkzjGOhBG8ZuuZDTdlzIB31nVPYYFLRs7ZYWAJYTWEGXrIKT3a6-87oGbRg4Vf2K8=]
Journal of the American Chemical Society[https://vertexaisearch.cloud.google.
Comparison of Nine Programs Predicting
pKa
Values of Pharmaceutical Substances
Journal of Chemical Information and Modeling - ACS Publications[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdDTLE9EUn0-KaZlhYHu7yj2-SA-mWTveCTjPQwwpeLPxqYUZlP4Y5dgGm1IWC7j78cdXmBdoEzG1WYZsdfelfN9ikQDrApiJUppRTqNYKqC0JW9TtrOvvlQoOvXueK-qIfg8k]
Experimental Determination of the
pKa
Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing
pKa
Activity Relationships
ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXHKC8HXi-mEZ4DXVvv93V0kf0WZj-FZdJABZZXgjcohzwCGDbHuZoUtmimKHcdgbuTfeIRqTtfQwiA_kTeQL7df1oX7Is5wrmtgNq6xUf2ZEigCyVTsSn1ukiE7yUhj9nxntdvO0qd3YmyY-FrLGCfhops2f_8ugi9PgMuvRTFh-w6ePXQ0rHyirU4gcgV3tB-J69XG232cZ0fBoG0E2eNqkJY92RrxjU-UWO7shAEc_20HeMLKIYzL-HaC5ohcXcXIxw8YDNEXGx6v1GQUEbE1XLgJkYmGyhgnj2KFETgjjDG20my6nw-32W-PUuh1HbNu8lQZzuYBweR1RGD9Y=]
Comprehensive Laboratory Management and Disposal Protocols foramine As a Senior Application Scientist, managing specialized synthetic intermediates like amine (CAS: 1019578-92-7) requires a rigorous understanding of its...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Management and Disposal Protocols foramine
As a Senior Application Scientist, managing specialized synthetic intermediates like amine (CAS: 1019578-92-7) requires a rigorous understanding of its physicochemical properties. This compound features both a halogenated aromatic ring (chlorophenyl) and a secondary amine group (2-methylpropylamine derivative). These dual functional groups dictate its classification, compatibility, and ultimate disposal pathway. Improper segregation of halogenated amines can lead to dangerous exothermic reactions with acids or environmental toxicity if incinerated improperly.
Section 1: Physicochemical Profiling and Waste Categorization
To design a self-validating disposal system, we must first categorize the waste based on mechanistic causality rather than rote memorization.
Halogenated Nature : The presence of the chlorine atom strictly categorizes this compound as a "Halogenated Organic Waste." Environmental Protection Agency (EPA) guidelines mandate the separation of halogenated from non-halogenated organics because halogenated compounds require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion[1]. Mixing them with non-halogenated waste unnecessarily increases disposal costs due to these extra treatment steps[2].
Amine Functionality : As a secondary amine, the compound acts as a weak organic base. It must be segregated from strong acids, oxidizing agents, and reactive monomers to prevent exothermic acid-base neutralization reactions or oxidative degradation in the waste container.
Table 1: Quantitative and Qualitative Parameters for Waste Management
Parameter
Value / Specification
Causality / Rationale
Chemical Class
Halogenated Organic Base
Dictates strict segregation from inorganic acids and non-halogenated solvents.
Max Water Content
< 20%
High water content alters the incineration thermal profile and may require separate aqueous waste routing.
Container Material
Borosilicate Glass or HDPE
Amines can degrade certain polymers; glass or High-Density Polyethylene ensures long-term integrity.
Headspace Volume
≥ 20% of total volume
Accommodates vapor expansion due to ambient temperature fluctuations, preventing container rupture[3].
Section 2: Step-by-Step Disposal Methodology
This workflow ensures compliance with Resource Conservation and Recovery Act (RCRA) standards for laboratory-scale waste generation. Every step is designed as a self-validating system to eliminate human error.
Step 1: Container Selection and Preparation
Select a chemically compatible container, preferably a borosilicate glass bottle or a UN-rated HDPE jerrican.
Causality: Glass provides absolute inertness against halogenated amines, preventing leaching or structural degradation.
Ensure the container has a tight-fitting, leak-proof PTFE-lined cap.
Step 2: Waste Segregation and Collection
Transfer theamine waste into the designated "Halogenated Organic Waste" container using a funnel to prevent exterior contamination.
Self-Validation Check: Before addition, you must verify the chemical waste log attached to the container to ensure no incompatible chemicals (e.g., nitric acid, peroxides) have been introduced. The protocol requires the operator to sign and date the log immediately after addition, ensuring a continuous chain of custody and chemical compatibility verification.
Immediately affix a standardized Hazardous Waste label. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical constituents (e.g., "amine, 100%").
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4].
Place the primary container within a secondary containment tray.
Causality: Secondary containment captures any catastrophic failure of the primary vessel, preventing environmental release and cross-contamination.
Step 4: Institutional Transfer
Once the container reaches the 80% fill line, cap it securely, date the label, and submit a pickup request to the institutional Environmental Health and Safety (EH&S) department for transfer to a central accumulation area and subsequent commercial incineration[4].
Section 3: Emergency Spill Management Protocol
In the event of an accidental release, immediate containment is required to minimize inhalation exposure and surface contamination.
Evacuation and PPE : Evacuate non-essential personnel. Don appropriate PPE, including chemical safety goggles, nitrile gloves (double-gloved), and a flame-resistant lab coat[5].
Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
Causality: Combustible absorbents like sawdust must be avoided as they can react with certain organic compounds or complicate the downstream incineration process[4].
Absorption and Collection : Work the absorbent into the spill from the perimeter inward to minimize the spread. Carefully scoop the saturated absorbent using a non-sparking tool into a clear plastic waste bag.
Decontamination : Wash the affected surface with a mild detergent solution, followed by water, to remove residual amine film. Collect all washing liquids as hazardous waste.
Disposal : Double-bag the contaminated absorbent and PPE, label as "Hazardous Spill Debris - Halogenated Amine," and arrange for immediate EH&S pickup[5].
Section 4: Visualizing the Waste Management Pathway
Caption: Operational workflow for the segregation, containment, and disposal of halogenated amine waste.